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  • Product: 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride
  • CAS: 92902-99-3

Core Science & Biosynthesis

Foundational

The Synthesis and Validation of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride: A Technical Whitepaper

Executive Summary 3,6-Dimethyl-2-phenylmorpholine (commonly referred to as 6-methylphenmetrazine or 6-MPM) is a synthetic organic compound belonging to the substituted phenylmorpholine class[1]. Structurally analogous to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dimethyl-2-phenylmorpholine (commonly referred to as 6-methylphenmetrazine or 6-MPM) is a synthetic organic compound belonging to the substituted phenylmorpholine class[1]. Structurally analogous to the well-known psychostimulant phenmetrazine, 6-MPM features an additional methyl group at the 6-position of the morpholine ring[1]. This structural modification introduces a third chiral center, resulting in a complex mixture of diastereomers during racemic synthesis[2].

This whitepaper details a highly optimized, two-phase synthetic pathway for 3,6-Dimethyl-2-phenylmorpholine hydrochloride (CAS: 92902-99-3)[2]. Designed for researchers and drug development professionals, this guide breaks down the mechanistic causality behind precursor selection, details a self-validating experimental protocol, and establishes a rigorous analytical framework for quality control.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of substituted phenylmorpholines traditionally relies on either the ring-opening of styrene oxides with amino alcohols or the reductive amination of diones[3]. For 6-MPM, the reductive amination route is highly preferred due to its scalability and the avoidance of unstable epoxide intermediates.

Precursor Selection: The Steric Advantage

The core strategy involves the reductive amination of 1-phenylpropane-1,2-dione with 1-aminopropane-2-ol (isopropanolamine) [3].

  • Causality of Amine Choice: When synthesizing standard phenmetrazine, ethanolamine is typically used. However, ethanolamine often results in poor yields (30-40%) due to multiple alkylations and side reactions[3]. By substituting ethanolamine with isopropanolamine, the added steric bulk of the methyl group heavily favors mono-alkylation. This sterically hindered transition state prevents over-reaction, dramatically increasing the yield of the intermediate dialkanolamine to approximately 85%[3].

  • Causality of Reductant: Sodium borohydride (NaBH₄) in ethanol is selected as the reducing agent. It provides mild, chemoselective reduction of the intermediate imine without over-reducing the aromatic ring or cleaving the resulting carbon-nitrogen bonds.

Cyclization Dynamics

The intermediate, a dialkanolamine (abbreviated as HIPPA - HydroxyIsopropylPhenylPropanolamine), must undergo intramolecular etherification to form the morpholine ring[3].

  • Causality of Acid Catalyst: Methanesulfonic acid (MsOH) is utilized rather than traditional sulfuric or hydrochloric acid. MsOH acts as both a solvent and a strong, non-nucleophilic acid. It efficiently protonates the hydroxyl group to form a primary leaving group (water) while preventing unwanted halogenation or oxidative cleavage, driving the cyclization forward over a 24-hour period[3].

SynthesisPathway Dione 1-Phenylpropane-1,2-dione (Precursor) RedAmin Reductive Amination NaBH4 / Ethanol Dione->RedAmin Amine 1-Aminopropane-2-ol (Isopropanolamine) Amine->RedAmin Intermediate Dialkanolamine Intermediate (HIPPA) RedAmin->Intermediate 84.7% Yield Cyclization Acid-Catalyzed Cyclization Methanesulfonic Acid (24h) Intermediate->Cyclization Freebase 3,6-Dimethyl-2-phenylmorpholine (Freebase) Cyclization->Freebase Intramolecular Etherification SaltForm Salt Formation HCl in IPA/DIPE Freebase->SaltForm FinalProduct 6-MPM Hydrochloride (Final Product) SaltForm->FinalProduct Recrystallization

Fig 1: Reductive amination and cyclization pathway for 6-MPM synthesis.

Step-by-Step Experimental Protocol

Caution: This protocol is intended strictly for qualified personnel in controlled laboratory environments. 6-MPM is a psychoactive compound; all local regulations and safety protocols must be strictly adhered to.

Phase 1: Synthesis of the Dialkanolamine Intermediate (HIPPA)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6.0 g of 1-phenylpropane-1,2-dione in 50 mL of anhydrous ethanol[3].

  • Amine Addition: Slowly add 1 molar equivalent of 1-aminopropane-2-ol (isopropanolamine) to the solution. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) in small portions to prevent excessive effervescence and exothermic runaway.

  • Workup: Once the reaction reaches completion (verified by TLC), quench with water. Extract the freebase intermediate using dichloromethane (DCM).

  • Salt Conversion (Optional but recommended for yield tracking): Bubble HCl gas through the organic layer to precipitate the HIPPA hydrochloride salt. Note: This intermediate tends to remain syrupy and resists crystallization; it can be used directly in the next step without rigorous purification[3].

Phase 2: Intramolecular Cyclization
  • Acid Dissolution: Dissolve the crude HIPPA intermediate (approx. 7.7 g) directly into 30 mL of concentrated methanesulfonic acid[3].

  • Reaction: Seal the flask and allow the mixture to stand at room temperature for 24 hours to ensure complete cyclization[3].

  • Neutralization: Carefully pour the acidic mixture over crushed ice. Slowly basify the solution using a cold 20% NaOH solution until the pH reaches 10-11.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 6-MPM freebase. The freebase should present a melting point of 64-65°C [3].

Phase 3: Hydrochloride Salt Formation & Purification
  • Crystallization: Dissolve the crude freebase in a minimal volume of Isopropyl Alcohol (IPA)[3].

  • Precipitation: Add Diisopropyl Ether (DIPE) dropwise while introducing anhydrous HCl gas (or concentrated HCl) until precipitation is complete[3].

  • Filtration: Filter the resulting crystals and wash with cold DIPE. Dry under a vacuum to yield 3,6-Dimethyl-2-phenylmorpholine hydrochloride. The target melting point for the pure HCl salt is 169-170°C [3].

Quantitative Data & Yield Analysis

The following table summarizes the quantitative advantages of utilizing isopropanolamine over traditional ethanolamine in the reductive amination phase of phenylmorpholine synthesis[3].

ParameterTraditional Route (Ethanolamine)Optimized Route (Isopropanolamine)
Target Intermediate N-2-hydroxyethylnorephedrine (HEPPA)Dialkanolamine (HIPPA)
Steric Hindrance LowHigh (Favorable)
Side Reactions High (Multiple alkylations)Low (Mono-alkylation favored)
Intermediate Yield 30% - 40%84.7%
Freebase Melting Point N/A64 - 65°C
HCl Salt Melting Point N/A169 - 170°C

Self-Validating Quality Control System

To ensure the scientific integrity of the synthesized compound, a self-validating analytical workflow must be employed. Because 3,6-dimethyl-2-phenylmorpholine contains three chiral centers, the final product is a mixture of diastereomers[2].

A robust QC protocol prevents false positives by cross-referencing physical properties with spectral data.

ValidationWorkflow Crude Crude 6-MPM HCl TLC TLC Monitoring (In-process check) Crude->TLC GCMS GC-MS Analysis (Mass Confirmation) Crude->GCMS NMR 13C / 1H NMR (Diastereomer Profiling) Crude->NMR MP Melting Point Determination (169-170°C target) Crude->MP Validated Validated 6-MPM HCl (Research Grade) TLC->Validated GCMS->Validated NMR->Validated MP->Validated

Fig 2: Self-validating analytical workflow for 6-MPM structural confirmation.

Validation Metrics:
  • Mass Spectrometry (GC-MS): The molecular weight of the freebase must be confirmed at 191.27 g/mol [4]. The GC-MS chromatogram will typically show distinct signals corresponding to the different diastereomers present in the racemic mixture.

  • NMR Spectroscopy: ¹³C and ¹H NMR are required to confirm the presence of the morpholine ring and the correct positioning of the methyl groups at the 3- and 6-positions[4]. The spectra will show complex splitting patterns due to the diastereomeric mixture.

  • Melting Point: A sharp melting point at 169-170°C for the HCl salt confirms the removal of unreacted intermediates and solvent impurities[3].

Conclusion

The synthesis of 3,6-Dimethyl-2-phenylmorpholine hydrochloride via the reductive amination of 1-phenylpropane-1,2-dione with isopropanolamine represents a highly efficient, sterically-driven pathway. By understanding the causality behind reagent selection—specifically the use of a bulkier amine to prevent over-alkylation and methanesulfonic acid for clean cyclization—researchers can achieve superior yields compared to traditional phenmetrazine synthesis routes. Rigorous adherence to the outlined self-validating analytical framework ensures the production of high-purity research-grade material suitable for pharmacological evaluation.

References

  • Fisher Scientific / Toronto Research Chemicals. "3,6-Dimethyl-2-phenyl Morpholine Hydrochloride(Mixture of Diastereomers), TRC". Fisher Scientific. Available at:[Link]

  • Sciencemadness Discussion Board. "A novel phenylmorpholine synthesis aka preludin". Sciencemadness.org. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43174741, 2-Phenyl-3,6-dimethylmorpholine". PubChem. Available at:[Link]

  • Wikipedia. "Substituted phenylmorpholine". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Blough BE, Rothman R, et al. "Phenylmorpholines and analogues thereof". US Patent US20130203752A1.
  • RESPONSE Project. "Analytical Data for 3,6-dimethyl-2-phenylmorpholine". Policija.si. Available at:[Link]

Sources

Exploratory

3,6-DiMethyl-2-phenyl Morpholine Hydrochloride IUPAC name and CAS number

As a Senior Application Scientist specializing in neuropharmacological agents and analytical standards, I frequently encounter the need for rigorous, self-validating protocols when handling complex substituted morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacological agents and analytical standards, I frequently encounter the need for rigorous, self-validating protocols when handling complex substituted morpholines. 3,6-Dimethyl-2-phenylmorpholine Hydrochloride (often referred to in literature as 6-methylphenmetrazine) is a structurally intriguing derivative of the well-known stimulant phenmetrazine.

The addition of a methyl group at the 6-position of the morpholine ring introduces additional stereocenters, significantly altering the molecule's conformational dynamics and its interaction with monoamine transporters. This whitepaper provides an authoritative, in-depth guide on the chemical identity, mechanistic pharmacology, synthetic methodology, and analytical validation of this compound.

Chemical Identity & Physicochemical Profiling

Before initiating any synthetic or analytical workflow, establishing the exact physicochemical parameters of the target analyte is mandatory. 3,6-Dimethyl-2-phenylmorpholine possesses three chiral centers (C2, C3, C6), meaning the standard synthesis yields a mixture of diastereomers unless stereocontrolled precursors are utilized [1].

Table 1: Quantitative Chemical Identity & Properties

ParameterValueSource / Causality
IUPAC Name 3,6-dimethyl-2-phenylmorpholine hydrochlorideStandardized nomenclature [1].
CAS Registry Number 92902-99-3 (Hydrochloride Salt)Critical for precise reagent sourcing [1].
PubChem CID (Base) 43174741Database identifier for the freebase [2].
Molecular Formula C₁₂H₁₇NO · HClDictates stoichiometric calculations.
Molecular Weight 227.73 g/mol (HCl Salt)Required for molarity and yield tracking[1].
Monoisotopic Mass 191.131 g/mol (Base)Target for High-Resolution Mass Spec (HRMS) [2].

Structural Pharmacology & Mechanistic Insights

The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), acts primarily as a norepinephrine-dopamine releasing agent (NDRA). The causality behind synthesizing the 3,6-dimethyl derivative lies in steric manipulation. By adding a methyl group at the 6-position, the morpholine ring adopts a bulkier chair conformation. This steric hindrance selectively modulates the binding affinity ratio between the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET), altering the efflux dynamics of these monoamines.

Pathway DMPM 3,6-Dimethyl-2-phenylmorpholine (Diastereomeric Mixture) DAT Dopamine Transporter (DAT) DMPM->DAT Binds & Reverses NET Norepinephrine Transporter (NET) DMPM->NET Binds & Reverses DA_Release Dopamine Efflux DAT->DA_Release Transporter Reversal NE_Release Norepinephrine Efflux NET->NE_Release Transporter Reversal CNS Neuromodulation & Receptor Activation DA_Release->CNS NE_Release->CNS

Fig 1. Proposed monoamine transporter interaction pathway for 3,6-DMPM.

Self-Validating Synthetic Methodology

A protocol is only as reliable as its internal validation mechanisms. The synthesis of 3,6-dimethyl-2-phenylmorpholine utilizes a reductive amination followed by an acid-catalyzed cyclization.

Why this specific route? Direct alkylation of morpholine derivatives often leads to over-alkylation and intractable tar formation. Reductive amination of 1-phenylpropane-1,2-dione with 1-aminopropan-2-ol selectively forms a dialkanolamine intermediate. We then use Methanesulfonic Acid (MSA) for cyclization because it is a strong, non-nucleophilic acid that promotes dehydration without causing unwanted halogenation side-reactions.

Step-by-Step Experimental Workflow

Step 1: Reductive Amination

  • Dissolve 1.0 molar equivalent of 1-phenylpropane-1,2-dione in anhydrous ethanol.

  • Add 1.05 equivalents of 1-aminopropan-2-ol (isopropanolamine) dropwise under inert nitrogen atmosphere at 0 °C.

  • Slowly introduce 1.5 equivalents of Sodium Borohydride ( NaBH4​ ). Causality: NaBH4​ is a mild reducing agent that successfully reduces the imine without over-reducing the phenyl ring.

  • Stir at room temperature for 12 hours, then quench with water and extract with dichloromethane (DCM).

Self-Validating Checkpoint 1 (Mass Balance): Evaporate the DCM. The intermediate dialkanolamine must isolate as a highly viscous oil with a crude mass yield exceeding 80%. If the yield is lower, the reductive amination has failed (likely due to moisture degrading the NaBH4​ ), and proceeding to cyclization will guarantee downstream failure.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the validated intermediate in 10 volumes of Methanesulfonic Acid (MSA).

  • Allow the solution to stand at room temperature for 24 hours to drive the intramolecular dehydration and ring closure.

  • Pour the mixture over crushed ice, basify to pH 12 using 20% NaOH, and extract the freebase into ethyl acetate.

Step 3: Hydrochloride Salt Precipitation & Purification

  • Dry the organic layer over anhydrous Na2​SO4​ and filter.

  • Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases.

  • Filter the crude 3,6-dimethyl-2-phenylmorpholine hydrochloride.

  • Recrystallize using a binary solvent system of Isopropanol (IPA) and Diisopropyl Ether (DIPE). Causality: IPA dissolves the salt at boiling, while DIPE acts as an anti-solvent to force high-purity crystallization upon cooling.

Workflow Step1 Reductive Amination 1-phenylpropane-1,2-dione + 1-aminopropan-2-ol NaBH4, EtOH Step2 Step2 Step1->Step2 Reduction Step3 Acid-Catalyzed Cyclization Methanesulfonic Acid (MSA) 24h, RT Step2->Step3 Dehydration (Checkpoint 1 Passed) Step4 Salt Precipitation Anhydrous HCl in Ether Precipitate Formation Step3->Step4 Basify, Extract, Acidify Step5 Purification & Validation Recrystallization (IPA/DIPE) GC-MS & NMR Confirmation Step4->Step5 Crystallize

Fig 2. Step-by-step synthetic workflow and validation checkpoints for 3,6-DMPM HCl.

Analytical Characterization Protocol

To definitively prove the structural integrity of the synthesized compound, a multi-modal analytical approach is required.

Table 2: Analytical Validation Metrics

Analytical TechniqueTarget MetricCausality / Diagnostic Significance
Melting Point Analysis 169–170 °CConfirms the crystalline lattice purity of the hydrochloride salt. Deviations indicate trapped solvent or unreacted intermediate.
GC-MS (Electron Ionization) m/z 191 ( M+ )Validates the molecular weight of the freebase. The presence of two closely eluting peaks with identical mass spectra confirms the expected diastereomeric mixture.
1 H-NMR ( D2​O ) Distinct doublets at ~1.2 ppmConfirms the presence and environment of the 3-methyl and 6-methyl groups on the morpholine ring.

Self-Validating Checkpoint 2 (Chromatographic Integrity): When analyzing the final product via GC-MS, the absence of a peak at m/z ~209 (the mass of the uncyclized dialkanolamine) serves as absolute proof that the MSA-catalyzed dehydration step went to completion.

Conclusion

The synthesis and handling of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride requires strict adherence to stereochemical considerations and moisture-free environments. By enforcing mass-balance checkpoints and utilizing specific acid catalysis (MSA) rather than generic harsh acids, researchers can achieve high-purity analytical standards suitable for advanced neuropharmacological binding assays.

References

  • Fisher Scientific. "3,6-Dimethyl-2-phenyl Morpholine Hydrochloride(Mixture of Diastereomers), TRC." Fisher Scientific Specifications. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43174741, 2-Phenyl-3,6-dimethylmorpholine." PubChem. Available at:[Link]

Foundational

Stereochemical Landscape and Synthetic Methodologies of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride

Executive Summary 3,6-Dimethyl-2-phenylmorpholine (commonly referred to as 6-methylphenmetrazine or 3,6-DMPM) is a synthetic substituted phenylmorpholine derivative with significant relevance in the study of monoamine tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dimethyl-2-phenylmorpholine (commonly referred to as 6-methylphenmetrazine or 3,6-DMPM) is a synthetic substituted phenylmorpholine derivative with significant relevance in the study of monoamine transporter ligands[1]. Structurally analogous to the known central nervous system stimulant phenmetrazine, the addition of a methyl group at the C6 position introduces a third stereocenter, radically expanding the compound's stereochemical complexity[2]. This whitepaper provides a comprehensive technical guide on the diastereomeric profiling, thermodynamic stability, and stereoselective synthesis of 3,6-DMPM hydrochloride, serving as a blueprint for researchers in drug development and analytical chemistry.

Structural Elucidation & Stereochemical Complexity

The morpholine core of 3,6-DMPM contains three chiral centers located at C2, C3, and C6[2].

  • C2: Bears the phenyl ring.

  • C3: Bears the alpha-methyl group (homologous to the amphetamine alpha-methyl).

  • C6: Bears the secondary methyl group introduced via the amino alcohol precursor.

With three stereocenters, the molecule exists as 23=8 distinct stereoisomers, comprising four pairs of enantiomers (four diastereomers). The spatial orientation of these substituents dictates the molecule's binding affinity to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3]. In phenylmorpholines, the trans relationship between the C2-phenyl and C3-methyl groups (where both can adopt equatorial positions in the chair conformation) is generally required for optimal biological activity, mimicking the extended anti-conformation of bioactive phenethylamines[3].

Thermodynamic Profiling of Diastereomers

During synthesis, the relative configuration of the diastereomers dictates their thermodynamic stability. The morpholine ring predominantly adopts a chair conformation. The bulky C2-phenyl group exerts a strong conformational lock, strongly favoring the equatorial position to avoid severe 1,3-diaxial steric clashes.

Table 1: Conformational Analysis of 3,6-DMPM Diastereomeric Pairs

Diastereomer PairRelative Configuration (C2, C3, C6)Phenyl OrientationC3-Methyl OrientationC6-Methyl OrientationThermodynamic Stability
I (trans, trans) (2R, 3R, 6R)EquatorialEquatorialEquatorialHighest (Global Minimum)
II (trans, cis) (2R, 3R, 6S)EquatorialEquatorialAxialHigh
III (cis, trans) (2R, 3S, 6R)EquatorialAxialEquatorialModerate
IV (cis, cis) (2R, 3S, 6S)EquatorialAxialAxialLowest

(Note: Configurations assume the benzylic C2 position defaults to an equatorial orientation during thermodynamic cyclization to minimize steric strain).

Synthetic Pathways & Stereocontrol (Core Protocol)

The synthesis of 3,6-DMPM hydrochloride requires precise control over the formation of the morpholine ring. The most robust route involves the reductive amination of a brominated propiophenone derivative, followed by acid-catalyzed cyclization[3].

Step-by-Step Methodology

Step 1: α -Bromination of Propiophenone

  • Procedure: React propiophenone with elemental bromine (Br 2​ ) in glacial acetic acid at room temperature.

  • Causality: The enolization of propiophenone in acidic conditions allows for electrophilic halogenation exclusively at the alpha-carbon, yielding 2-bromopropiophenone.

Step 2: Nucleophilic Substitution with 1-Aminopropan-2-ol

  • Procedure: Dissolve 2-bromopropiophenone in a non-polar solvent (e.g., toluene) and add 2.5 equivalents of 1-aminopropan-2-ol. Reflux for 4 hours.

  • Causality: The primary amine acts as a nucleophile, displacing the alpha-bromide via an S N​ 2 mechanism. Excess amine acts as an acid scavenger for the generated HBr, preventing the premature degradation of the intermediate. Using enantiopure (R)- or (S)-1-aminopropan-2-ol at this stage will fix the C6 stereocenter, reducing the final diastereomeric mixture from four pairs to two.

Step 3: Ketone Reduction

  • Procedure: Isolate the amino-ketone intermediate and dissolve in absolute ethanol. Cool to 0°C and slowly add sodium borohydride (NaBH 4​ ).

  • Causality: NaBH 4​ reduces the C1 ketone to a secondary alcohol, generating the C2 stereocenter (morpholine numbering). This reduction typically yields a kinetic mixture of erythro and threo diols.

Step 4: Acid-Catalyzed Cyclization (Thermodynamic Control)

  • Procedure: Dissolve the diol intermediate in concentrated methanesulfonic acid (MSA) or 70% sulfuric acid. Stir at 80°C for 24 hours. Pour over crushed ice, basify with NaOH (pH 12), and extract with dichloromethane.

  • Causality: Strong acid protonates the benzylic hydroxyl group, leading to dehydration and the formation of a planar benzylic carbocation. The secondary hydroxyl group at the other end of the molecule attacks this carbocation intramolecularly. Because the benzylic position is planarized, the ring closure is under thermodynamic control. The transition state that places the C2-phenyl group in the equatorial position is highly favored, heavily enriching the trans-C2,C3 diastereomer[3].

Step 5: Hydrochloride Salt Formation

  • Procedure: Dissolve the freebase in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution until precipitation ceases. Recrystallize the resulting 3,6-DMPM HCl from isopropanol/diethyl ether.

  • Causality: Conversion to the HCl salt increases aqueous solubility and stability for pharmacological testing[2]. Fractional crystallization further purifies the thermodynamically favored diastereomer from minor kinetic byproducts.

SynthWorkflow A Propiophenone B alpha-Bromo Ketone A->B Br2, AcOH D Amino Ketone Intermediate B->D SN2 Substitution C 1-Aminopropan-2-ol C->D E Diol Intermediate (erythro/threo) D->E NaBH4 Reduction F 3,6-DMPM Freebase E->F MSA Cyclization (Thermodynamic) G 3,6-DMPM HCl (Diastereomerically Pure) F->G HCl(g), Et2O

Synthetic workflow of 3,6-DMPM HCl highlighting thermodynamic stereocontrol.

Pharmacological Relevance & Mechanism of Action

Substituted phenylmorpholines act primarily as monoamine releasing agents (MRAs)[3]. The binding pocket of DAT and NET is highly stereoselective. The all-equatorial diastereomer of 3,6-DMPM aligns the aromatic ring and the basic nitrogen in a spatial arrangement that mimics dopamine. Upon entering the presynaptic neuron via the transporter, the compound disrupts the vesicular monoamine transporter 2 (VMAT2), leading to cytosolic accumulation and subsequent reverse-transport (efflux) of endogenous monoamines into the synaptic cleft[3].

Mechanism DMPM 3,6-DMPM (Active Diastereomer) DAT Dopamine Transporter (DAT) DMPM->DAT Binds & Reverses NET Norepinephrine Transporter (NET) DMPM->NET Binds & Reverses VMAT2 Vesicular Monoamine Transporter 2 DAT->VMAT2 Cytosolic Accumulation NET->VMAT2 Cytosolic Accumulation Efflux Monoamine Efflux (Release) VMAT2->Efflux Vesicle Depletion Synapse Increased Synaptic DA / NE Efflux->Synapse Receptor Activation

Pharmacological mechanism of 3,6-DMPM inducing monoamine efflux via DAT/NET.

References

  • Wikipedia - 2-Phenyl-3,6-dimethylmorpholine URL:[Link]

  • PubChem - 2-Phenyl-3,6-dimethylmorpholine | C12H17NO | CID 43174741 URL:[Link]

  • Wikipedia - Substituted phenylmorpholine URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Complex Morpholine Derivative In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape of a Complex Morpholine Derivative

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's developability, influencing everything from formulation strategies to bioavailability. This guide provides an in-depth exploration of the solubility of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride, a substituted morpholine derivative.

Molecular Characterization of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride

A comprehensive understanding of the molecule's structure is the logical starting point for any solubility investigation. 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride is a salt, formed by the reaction of the basic morpholine nitrogen with hydrochloric acid.[1] This seemingly simple conversion has profound implications for its solubility profile.

The free base, 3,6-DiMethyl-2-phenyl Morpholine, possesses a calculated XLogP3 of 1.8, indicating a moderate degree of lipophilicity.[2] The presence of the phenyl group and two methyl groups contributes to this non-polar character. The morpholine ring itself contains both an ether and a secondary amine functional group.[3] The nitrogen atom of the morpholine ring is basic, and its protonation to form the hydrochloride salt introduces a positive charge, significantly increasing the molecule's polarity.[1]

Table 1: Physicochemical Properties of 3,6-DiMethyl-2-phenyl Morpholine and its Hydrochloride Salt

Property3,6-DiMethyl-2-phenyl Morpholine (Free Base)3,6-DiMethyl-2-phenyl Morpholine Hydrochloride (Salt)Reference(s)
Molecular Formula C₁₂H₁₇NOC₁₂H₁₈ClNO[2][4]
Molecular Weight 191.27 g/mol 227.73 g/mol [2][4]
CAS Number 92903-00-992902-99-3[2][5]
Calculated XLogP3 1.8Not Applicable (as a salt)[2]
Hydrogen Bond Donors 11[2]
Hydrogen Bond Acceptors 22[2]
Estimated pKa ~7.6 (of the conjugate acid)~7.6[6]

Note on pKa: The pKa value is estimated based on the structurally similar compound, phenmetrazine hydrochloride. This value is critical as it dictates the pH at which the compound transitions between its ionized and non-ionized forms.

Chemical Structure of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride cluster_legend Legend cluster_molecule Chemical Structure of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride Atom Key C: Carbon N: Nitrogen O: Oxygen Cl: Chlorine mol HCl · HCl caption Structure of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride.

Caption: Structure of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride.

Theoretical Underpinnings of Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. For a complex molecule like 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride, a more nuanced approach is necessary, considering the interplay of several factors.

Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride Polarity High Polarity (Salt Form) Solubility->Polarity Lipophilicity Moderate Lipophilicity (Phenyl & Methyl Groups) Solubility->Lipophilicity CrystalLattice Crystal Lattice Energy Solubility->CrystalLattice SolventPolarity Polarity (Dielectric Constant) Solubility->SolventPolarity H_Bonding Hydrogen Bonding Capability (Donor/Acceptor) Solubility->H_Bonding AproticProtic Protic vs. Aprotic Solubility->AproticProtic Temperature Temperature Solubility->Temperature

Caption: Interplay of factors governing solubility.

As a hydrochloride salt, the primary driving force for dissolution will be strong ion-dipole interactions. Solvents capable of effectively solvating both the morpholinium cation and the chloride anion will be the most effective.

Expected Solubility Trends:

  • Protic Solvents (e.g., Alcohols): Alcohols like methanol, ethanol, and isopropanol are expected to be relatively good solvents. Their ability to form hydrogen bonds and their polar nature can stabilize both the cation and the anion. Generally, solubility is expected to decrease as the alkyl chain length of the alcohol increases, due to a decrease in the overall polarity of the solvent.

  • Aprotic Polar Solvents (e.g., Ketones, Esters, Acetonitrile): Solvents such as acetone, ethyl acetate, and acetonitrile possess significant dipole moments and can solvate the morpholinium cation. However, their ability to solvate the chloride anion is less effective compared to protic solvents. Moderate to low solubility is anticipated in this class.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): These solvents are less polar and have limited ability to engage in strong dipole-dipole or hydrogen bonding interactions. Consequently, the solubility of the highly polar hydrochloride salt is expected to be very low.

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are non-polar solvents and are not expected to be effective at dissolving an ionic compound. Solubility will likely be negligible.

  • Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform): While possessing some polarity, these solvents are generally poor at solvating ions. Very low solubility is predicted.

Table 2: Predicted Relative Solubility of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride in Various Organic Solvent Classes

Solvent ClassRepresentative SolventsPredicted Relative SolubilityRationale
Alcohols (Short Chain) Methanol, EthanolHigh to MediumPolar, protic, capable of hydrogen bonding to solvate both cation and anion.
Alcohols (Long Chain) n-Butanol, n-HexanolMedium to LowDecreased polarity with increasing alkyl chain length.
Ketones Acetone, Methyl Ethyl KetoneMedium to LowPolar, aprotic; can solvate the cation but less effective for the anion.
Esters Ethyl AcetateLowModerately polar, aprotic.
Nitriles AcetonitrileMedium to LowPolar, aprotic.
Ethers Diethyl Ether, THFVery LowLow polarity, weak solvating power for ions.
Aromatic Hydrocarbons Toluene, XyleneVery LowNon-polar.
Halogenated Alkanes Dichloromethane, ChloroformVery LowLow polarity, poor ion solvation.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[7][8] This technique involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Shake-Flask Method Workflow for Solubility Determination Start Start Add_Excess Add excess 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) Add_Excess->Equilibrate Check_Equilibrium Check for solid phase and solution saturation Equilibrate->Check_Equilibrium Check_Equilibrium->Equilibrate Not at equilibrium Separate_Phases Separate solid and liquid phases (Centrifugation and/or Filtration) Check_Equilibrium->Separate_Phases Equilibrium reached Prepare_Sample Prepare sample for analysis (Dilution if necessary) Separate_Phases->Prepare_Sample Analyze Analyze concentration using a validated analytical method (e.g., HPLC, UV-Vis) Prepare_Sample->Analyze Calculate Calculate solubility (e.g., mg/mL or mol/L) Analyze->Calculate End End Calculate->End

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials and Equipment:

  • 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) or a standalone UV-Vis spectrophotometer

  • Appropriate HPLC column (for HPLC analysis)

  • Quartz cuvettes (for UV-Vis analysis)

Procedure:

  • Preparation: Add an excess amount of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9] Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. For viscous solvents or fine particles, centrifugation may be necessary before sampling.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis: Analyze the diluted samples using a pre-validated analytical method (HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Analytical Quantification

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of the analyte.[10]

  • Mobile Phase: A suitable mobile phase should be developed to achieve good peak shape and retention for 3,6-DiMethyl-2-phenyl Morpholine. A common choice for reversed-phase HPLC would be a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[11]

  • Column: A C18 column is a versatile starting point for method development.

  • Detection: The phenyl group in the molecule makes it amenable to UV detection. A wavelength scan should be performed to determine the absorbance maximum (λmax).[12]

  • Calibration: Prepare a series of standard solutions of known concentrations of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against concentration. The concentration of the unknown samples can then be determined from this curve.

B. UV-Vis Spectrophotometry

For a more rapid, though potentially less specific, analysis, UV-Vis spectrophotometry can be employed.[13][14]

  • Wavelength Selection: Dissolve a small amount of the compound in the solvent of interest and scan across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).[12]

  • Calibration: Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the predetermined λmax and create a calibration curve by plotting absorbance versus concentration. This relationship is governed by the Beer-Lambert Law.[12]

  • Sample Measurement: Measure the absorbance of the diluted, filtered saturated solutions and use the calibration curve to determine their concentrations.

Table 3: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Measured Concentration (mg/mL)Molar Solubility (mol/L)Notes
e.g., Methanol25
e.g., Ethanol25
e.g., Acetone25
e.g., Ethyl Acetate25
e.g., Toluene25

Conclusion and Best Practices

While a definitive, pre-existing table of solubility values for 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride in all relevant organic solvents remains elusive, this guide provides the necessary theoretical framework and practical tools for its determination. The conversion of the moderately lipophilic free base to its hydrochloride salt dramatically alters its solubility profile, favoring polar, protic solvents.

For researchers and drug development professionals, the key takeaway is the necessity of empirical determination. The shake-flask method, coupled with a robust analytical technique such as HPLC, provides a reliable means to generate the critical solubility data required for informed decision-making in formulation development, process chemistry, and toxicological studies. Adherence to careful experimental design, including confirmation of equilibrium and validation of analytical methods, will ensure the generation of high-quality, trustworthy data.

References

Click to expand
  • Grokipedia. 2-Phenyl-3,6-dimethylmorpholine. [Link]

  • PubChem. 2-Phenyl-3,6-dimethylmorpholine. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Phenyl-3,6-dimethylmorpholine. [Link]

  • LJMU Research Online. DTA-15-0338.R1 Proofs. [Link]

  • Agilent. The Basics of UV-Vis Spectroscopy. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Journal of the American Chemical Society. Solubilities of high molecular weight primary aliphatic amine hydrochlorides in ethanol. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • precisionFDA. 6-METHYLPHENMETRAZINE HYDROCHLORIDE. [Link]

  • ResearchGate. Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector. [Link]

  • Analytical Chemistry. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Advent Chembio. HPLC Solvents & Method Complete Guide. [Link]

  • Wikipedia. Ultraviolet–visible spectroscopy. [Link]

  • J-Stage. Solubilities Studies of Basic Amino Acids. [Link]

  • University of Padua. Predicting drug solubility in organic solvents mixtures. [https://www.research.unipd.it/retrieve/e525049b-7347-493e-9988-51f7134375b4/Predicting drug solubility in organic solvents mixtures.pdf]([Link] drug solubility in organic solvents mixtures.pdf)

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • NIST WebBook. Phendimetrazine. [Link]

  • Separation Science. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. [Link]

  • Sciencemadness.org. Solubility of organic amine salts. [Link]

  • PubChem. Phenmetrazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]

  • YouTube. Predicting Solubility of Salts and Precipitation Reactions- Lecture. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide. [Link]

  • Wikipedia. PDM-35. [Link]

  • ScienceDirect. Salt formation to improve drug solubility. [Link]

  • Connected Papers. Shake Flask method: Significance and symbolism. [Link]

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Foundational

mechanism of formation for 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride

An In-Depth Technical Guide to the Mechanism of Formation for 3,6-Dimethyl-2-phenylmorpholine Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Formation for 3,6-Dimethyl-2-phenylmorpholine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathway and reaction mechanism for the formation of 3,6-dimethyl-2-phenylmorpholine hydrochloride, a substituted phenylmorpholine analog. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles and experimental considerations involved in its synthesis.

Introduction and Strategic Importance

3,6-Dimethyl-2-phenylmorpholine is a structural analog of phenmetrazine, a compound known for its stimulant and anorectic properties.[1][2] The addition of a second methyl group at the C6 position of the morpholine ring can significantly influence its pharmacological profile. Understanding the synthetic mechanism is crucial for the development of novel psychoactive substances and for forensic analysis.[3][4] This guide will elucidate a common and efficient synthetic route, focusing on the underlying reaction mechanisms and stereochemical considerations. The synthesis of substituted morpholines is a key area in medicinal chemistry due to their presence in numerous bioactive compounds.[5][6]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The morpholine ring can be formed through the cyclization of an N-substituted amino alcohol. This key intermediate can be assembled from commercially available precursors. The proposed forward synthesis involves the N-alkylation of a phenylpropanolamine derivative followed by an acid-catalyzed intramolecular cyclization.

Detailed Mechanism of Formation

The formation of 3,6-dimethyl-2-phenylmorpholine hydrochloride can be achieved through a two-step process starting from (1R,2S)-(-)-norephedrine and 1-chloro-2-propanol. This is followed by the conversion of the resulting free base to its hydrochloride salt.

Step 1: N-Alkylation of (1R,2S)-(-)-Norephedrine

The initial step involves the nucleophilic substitution reaction between (1R,2S)-(-)-norephedrine and 1-chloro-2-propanol.

  • Reaction: (1R,2S)-(-)-Norephedrine + 1-Chloro-2-propanol → N-(2-hydroxypropyl)-(1R,2S)-(-)-norephedrine

  • Mechanism: The primary amine of norephedrine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 1-chloro-2-propanol. This is a classic SN2 reaction. A base, such as potassium carbonate (K2CO3), is typically used to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[7]

  • Causality of Experimental Choices:

    • (1R,2S)-(-)-Norephedrine: This starting material is chosen for its specific stereochemistry, which will direct the stereochemical outcome of the final product. The cyclization of ephedrine derivatives is a well-established method for synthesizing chiral morpholines.[8][9]

    • 1-Chloro-2-propanol: This reagent provides the three-carbon unit required to complete the morpholine ring, including the methyl group at the C6 position.

    • Potassium Carbonate (K2CO3): A mild inorganic base is employed to facilitate the reaction without causing unwanted side reactions.[7]

    • Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this SN2 reaction.

Step 2: Acid-Catalyzed Intramolecular Cyclization

The second step is the formation of the morpholine ring through an acid-catalyzed dehydration of the N-(2-hydroxypropyl)-(1R,2S)-(-)-norephedrine intermediate.

  • Reaction: N-(2-hydroxypropyl)-(1R,2S)-(-)-norephedrine --(H2SO4)--> 3,6-Dimethyl-2-phenylmorpholine

  • Mechanism:

    • Protonation of the secondary hydroxyl group: The concentrated sulfuric acid protonates the secondary hydroxyl group of the norephedrine moiety, converting it into a good leaving group (water).

    • Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the secondary alcohol (from the 2-hydroxypropyl group) attacks the carbon bearing the protonated hydroxyl group in an intramolecular SN2 fashion.

    • Deprotonation: A water molecule or a conjugate base removes the proton from the oxonium ion to yield the neutral 3,6-dimethyl-2-phenylmorpholine.

  • Causality of Experimental Choices:

    • Concentrated Sulfuric Acid (H2SO4): A strong dehydrating acid is essential to promote the cyclization by facilitating the removal of a water molecule.

    • Heat: The reaction is typically heated to provide the necessary activation energy for the dehydration and cyclization to occur.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its more stable and water-soluble hydrochloride salt.

  • Reaction: 3,6-Dimethyl-2-phenylmorpholine + HCl → 3,6-Dimethyl-2-phenylmorpholine Hydrochloride

  • Mechanism: This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the morpholine ring abstracts a proton from hydrochloric acid.

  • Causality of Experimental Choices:

    • Hydrochloric Acid (HCl): A solution of HCl in a non-polar solvent like diethyl ether or isopropanol is used to precipitate the hydrochloride salt from the reaction mixture. This allows for easy isolation and purification.

Experimental Protocol

Materials and Equipment
Material/EquipmentSpecification
(1R,2S)-(-)-Norephedrine99% purity
1-Chloro-2-propanol98% purity
Potassium Carbonate (K2CO3)Anhydrous, powdered
Concentrated Sulfuric Acid98%
Hydrochloric Acid2M in diethyl ether
SolventsAcetonitrile, Diethyl Ether (anhydrous)
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer and hotplate
Separation funnel250 mL
Rotary evaporator
Buchner funnel and filter paper
Step-by-Step Procedure
  • N-Alkylation:

    • To a 250 mL round-bottom flask, add (1R,2S)-(-)-norephedrine (15.1 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and acetonitrile (100 mL).

    • Stir the mixture and add 1-chloro-2-propanol (9.45 g, 0.1 mol) dropwise.

    • Attach a reflux condenser and heat the mixture to reflux for 24 hours.

    • Allow the reaction to cool to room temperature and filter off the potassium carbonate.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude N-(2-hydroxypropyl)-(1R,2S)-(-)-norephedrine.

  • Cyclization:

    • Carefully add the crude intermediate to concentrated sulfuric acid (50 mL) at 0 °C.

    • Slowly warm the mixture to 100 °C and maintain this temperature for 2 hours.

    • Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice (200 g).

    • Basify the solution with a 20% aqueous sodium hydroxide solution until a pH of >12 is reached.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

    • Remove the diethyl ether under reduced pressure to yield the crude 3,6-dimethyl-2-phenylmorpholine free base.

  • Salt Formation:

    • Dissolve the crude free base in anhydrous diethyl ether (100 mL).

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 3,6-dimethyl-2-phenylmorpholine hydrochloride.

Visualization of the Synthetic Pathway

Overall Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation Norephedrine (1R,2S)-(-)-Norephedrine Intermediate N-(2-hydroxypropyl)- (1R,2S)-(-)-norephedrine Norephedrine->Intermediate K2CO3, Acetonitrile, Reflux ChloroPropanol 1-Chloro-2-propanol ChloroPropanol->Intermediate FreeBase 3,6-Dimethyl-2-phenylmorpholine (Free Base) Intermediate->FreeBase Conc. H2SO4, Heat HCl_Salt 3,6-Dimethyl-2-phenylmorpholine HCl FreeBase->HCl_Salt HCl in Diethyl Ether

Caption: Synthetic workflow for 3,6-dimethyl-2-phenylmorpholine HCl.

Detailed Reaction Mechanism

G cluster_alkylation N-Alkylation cluster_cyclization Cyclization Norephedrine_N R-NH2 Transition_State_1 [R-NH2...CH2(Cl)-R']‡ Norephedrine_N->Transition_State_1 ChloroPropanol_C Cl-CH2-R' ChloroPropanol_C->Transition_State_1 Intermediate_Amine R-NH-CH2-R' Transition_State_1->Intermediate_Amine -HCl Intermediate_OH R''-OH Protonated_OH R''-OH2+ Intermediate_OH->Protonated_OH + H+ Oxonium_Ion Cyclic Oxonium Ion Protonated_OH->Oxonium_Ion - H2O, Intramolecular attack Final_Product Morpholine Ring Oxonium_Ion->Final_Product - H+

Caption: Key mechanistic steps in the synthesis.

Conclusion

The synthesis of 3,6-dimethyl-2-phenylmorpholine hydrochloride is a robust process that relies on fundamental principles of organic chemistry, including nucleophilic substitution and acid-catalyzed cyclization. The choice of chiral starting materials allows for stereocontrolled synthesis, which is critical in the development of pharmacologically active compounds. This guide provides a solid foundation for researchers and professionals working in the fields of synthetic chemistry and drug discovery.

References

  • Wikipedia. Phenmetrazine. [Link]

  • Gáspár, A., et al. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 25(15), 3489. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1403-1412. [Link]

  • Avendaño, C., & Menéndez, J. C. (2017). Synthesis, Structure and Biological Activity of Ephedra Heterocycles. In Alkaloids - Alternatives in Synthesis, Modification and Application. IntechOpen. [Link]

  • Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. Drug Testing and Analysis, 8(10), 1011-1019. [Link]

  • Al-Qaisi, A. M. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Journal of Chemical and Pharmaceutical Research, 9(7), 185-193. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1403-1412. [Link]

  • Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]

  • Wolfe, J. P., & Rossi, A. S. (2010). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 12(18), 4124-4127. [Link]

  • Avendaño, C., & Menéndez, J. C. (2017). Synthesis, Structure and Biological Activity of Ephedra Heterocycles. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Aldrichimica Acta, 39(3), 67-79. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical Methods for the Quantification of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride (6-MPM)

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Application Scope: Biological Matrices (Urine/Plasma) and Bulk Seizures Introduction & Analytical Rationale 3,6-Dimethyl-2-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Application Scope: Biological Matrices (Urine/Plasma) and Bulk Seizures

Introduction & Analytical Rationale

3,6-Dimethyl-2-phenylmorpholine hydrochloride, commonly referred to as 6-methylphenmetrazine (6-MPM), is a synthetic psychostimulant and a novel psychoactive substance (NPS)[1],[2]. Following the international regulation of earlier phenmetrazine derivatives like 3-fluorophenmetrazine (3-FPM), an array of positional isomers—including 2-MPM, 3-MPM, 4-MPM, and 6-MPM—have emerged on the recreational market[3],[4].

Because these positional isomers possess identical molecular weights and similar fragmentation patterns, standard analytical screening methods often fail to differentiate them. As a Senior Application Scientist, I have designed the following self-validating protocols to ensure unambiguous identification and robust quantification of 6-MPM. The methodologies leverage the specific physicochemical properties of the morpholine ring to dictate sample preparation and chromatographic separation[5],[6].

Table 1: Physicochemical & Analytical Properties of 6-MPM
ParameterValueAnalytical Implication
Chemical Name 3,6-Dimethyl-2-phenylmorpholine HClPositional isomer of Phendimetrazine.
CAS Number 92902-99-3Requires specific MRM transitions.
Molecular Formula C₁₂H₁₇NO • HClExact mass dictates MS targeting[7],[8].
Monoisotopic Mass 191.1310 Da (Free Base)High-resolution MS target: 192.1388 [M+H]⁺.
Functional Group Secondary AmineProne to GC peak tailing; requires derivatization.
Stereochemistry Mixture of DiastereomersMay present as split peaks in UHPLC[7],[2].

Experimental Workflow

The following diagram illustrates the logical progression of the analytical workflow, ensuring that every sample is tracked, normalized, and accurately quantified.

G N1 Sample Collection (Biofluids / Bulk) N2 Internal Standard Addition (Phenmetrazine-d5) N1->N2 N3 Sample Preparation (MCX-SPE or Dilution) N2->N3 N4 Chromatographic Separation (UHPLC Biphenyl / GC HP-5MS) N3->N4 N5 Mass Spectrometry (ESI+ MRM / EI-MS) N4->N5 N6 Data Processing & Quantification N5->N6

Workflow for the extraction and quantification of 6-MPM from biological and bulk matrices.

Protocol 1: LC-MS/MS Quantification in Biological Matrices

For biological fluids (urine, serum), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its unmatched sensitivity[5],[9].

The Self-Validating Mechanism: Internal Standardization

To create a self-validating system, a deuterated internal standard (e.g., Phenmetrazine-d5) is spiked into the matrix prior to any sample manipulation. This ensures that any subsequent volumetric errors, extraction inefficiencies, or matrix-induced ionization suppression in the MS source are mathematically normalized, guaranteeing the trustworthiness of the final calculated concentration.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Causality of Choice: 6-MPM contains a basic secondary amine (pKa ~ 8.5). At an acidic pH, the amine is fully protonated. We utilize MCX Solid Phase Extraction (SPE) because it allows the protonated 6-MPM to bind ionically to the sulfonic acid groups of the sorbent. This permits aggressive washing with organic solvents to strip away neutral lipids and phospholipids—the primary culprits of matrix effects—without losing the target analyte.

  • Spiking: Aliquot 500 µL of urine/plasma. Add 50 µL of IS (Phenmetrazine-d5, 100 ng/mL).

  • Acidification: Add 500 µL of 2% Formic Acid in water to protonate the amine.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid (removes polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the amine, breaking the ionic bond and releasing 6-MPM.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Chromatographic Separation

Causality of Choice: Standard C18 columns often fail to resolve positional isomers (e.g., 3-MPM vs. 6-MPM) due to their identical hydrophobicity[3]. A Biphenyl stationary phase is mandated here. The biphenyl rings exploit π−π interactions with the phenyl ring of 6-MPM, amplifying subtle steric differences between the methyl isomers and ensuring peak purity[6].

  • Note on Diastereomers: Because 6-MPM is often synthesized as a mixture of diastereomers[7],[2], you may observe peak splitting. Integrate the sum of the diastereomeric peaks for total quantification.

MS/MS Parameters (ESI+)

Based on validated fragmentation pathways for phenmetrazine derivatives[9],[10], the morpholine ring undergoes predictable cleavage.

Table 2: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
6-MPM 192.1148.120Quantifier (Ring Cleavage)
6-MPM 192.1105.135Qualifier (Phenyl Fragment)
Phenmetrazine-d5 (IS) 183.1122.122Internal Standard

Protocol 2: GC-MS Analysis for Bulk Powder Seizures

While LC-MS/MS is optimal for biofluids, Gas Chromatography-Mass Spectrometry (GC-MS) remains the frontline tool for quantifying bulk powder seizures.

Causality of Derivatization

The secondary amine of 6-MPM presents a severe chromatographic challenge: it hydrogen-bonds with active silanol groups in the GC inlet and column, causing peak tailing and thermal degradation. To mitigate this, we employ chemical derivatization using Heptafluorobutyric anhydride (HFBA) . HFBA acylates the secondary amine, replacing the active hydrogen with a bulky, fluorinated group. This eliminates hydrogen bonding, drastically increases volatility, and yields a sharp, symmetrical peak essential for accurate integration.

Derivatization & Injection Protocol
  • Dissolution: Dissolve 1 mg of seized powder in 1 mL of Ethyl Acetate.

  • Derivatization: Transfer 100 µL of the extract to a GC vial. Add 50 µL of HFBA and 50 µL of Pyridine (catalyst).

  • Incubation: Cap the vial and incubate at 60°C for 30 minutes.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen to remove excess derivatizing agent.

  • Reconstitution: Reconstitute in 200 µL of Ethyl Acetate containing an appropriate hydrocarbon internal standard (e.g., Eicosane).

  • GC-MS Conditions: Inject 1 µL (Split 1:20) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min. Monitor the unique high-mass fragments of the HFBA-derivative in full-scan or SIM mode.

Method Validation & Quality Control

To ensure the trustworthiness of the generated data, the analytical system must be validated against stringent criteria (e.g., SWGDRUG or FDA Bioanalytical guidelines). A batch is only considered valid if the Quality Control (QC) samples bracketed throughout the run fall within the parameters outlined below.

Table 3: Method Validation & Acceptance Criteria
Validation ParameterTarget CriteriaCorrective Action if Failed
Linearity (R²) ≥ 0.995 (Range: 1 - 1000 ng/mL)Re-evaluate weighting factor (e.g., 1/x) or narrow linear range.
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)Optimize MS source parameters; clean ion optics.
Accuracy (% Bias) ± 15% (± 20% at LOQ)Verify IS spiking precision and reference standard purity.
Precision (% CV) ≤ 15% (≤ 20% at LOQ)Ensure consistent SPE flow rates and complete drying times.
Matrix Effect 80% - 120% (IS normalized)Increase SPE wash stringency or perform sample dilution.

References

  • Title : 2-Phenyl-3,6-dimethylmorpholine (CID 43174741) Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source : Drug Testing and Analysis URL :[Link]

  • Title : Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700 Source : Journal of Analytical Toxicology (Oxford Academic) URL :[Link]

  • Title : A Sensitive Dilute-and-Shoot Approach for the Simultaneous Screening of 71 Stimulants and 7 Metabolites in Human Urine by LC-MS-MS with Dynamic MRM Source : Journal of Chromatographic Science (Oxford Academic) URL :[Link]

  • Title : Validation of an LC-MS/MS method for the quantitative analysis of 1P-LSD and its active metabolite LSD in urine and serum Source : Journal of Pharmaceutical and Biomedical Analysis URL :[Link]

Sources

Application

Application Notes and Protocols: 3,6-Dimethyl-2-phenylmorpholine Hydrochloride in Pharmacological Research

Executive Summary 3,6-Dimethyl-2-phenylmorpholine (3,6-DMPM, also known as 6-methylphenmetrazine) is a substituted phenylmorpholine derivative structurally analogous to the psychostimulant phenmetrazine[1]. In preclinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dimethyl-2-phenylmorpholine (3,6-DMPM, also known as 6-methylphenmetrazine) is a substituted phenylmorpholine derivative structurally analogous to the psychostimulant phenmetrazine[1]. In preclinical neuropharmacology and forensic toxicology, 3,6-DMPM is utilized as a reference standard to study the structure-activity relationships (SAR) of monoamine releasing agents. This guide provides validated in vitro pharmacological assay protocols and analytical characterization methodologies for researchers investigating the interaction of 3,6-DMPM with human monoamine transporters (MATs).

Pharmacodynamic Target Pathway

Substituted phenylmorpholines primarily exert their effects by interacting with the neurotransmitter sodium symporter (NSS) family, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[2]. 3,6-DMPM acts as a substrate-type monoamine releaser, competitively inhibiting the reuptake of endogenous monoamines while simultaneously inducing transporter-mediated efflux[3].

G DMPM 3,6-DMPM (Substrate) DAT Monoamine Transporter (DAT/NET/SERT) DMPM->DAT Binds orthosteric site Efflux Reverse Transport (Efflux) DAT->Efflux Alters ion conductance Synapse Increased Synaptic Monoamines Efflux->Synapse Neurotransmitter release

Figure 1: Mechanism of action of 3,6-DMPM at presynaptic monoamine transporters.

Application Note: In Vitro Monoamine Transporter (MAT) Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of 3,6-DMPM at human DAT, NET, and SERT.

Scientific Rationale & Causality: Human Embryonic Kidney 293 (HEK293) cells are utilized because they lack endogenous MAT expression, allowing for the isolated study of transfected hDAT, hNET, or hSERT without cross-reactivity[2]. Pargyline, a monoamine oxidase (MAO) inhibitor, is strictly required in the assay buffer to prevent the enzymatic degradation of the radiolabeled substrates ( [3H]DA , [3H]NE , [3H]5−HT ) during the incubation period, ensuring signal integrity[2].

Materials
  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Assay Buffer: Krebs-Ringer HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2​ , 1.2 mM MgSO4​ , 1.2 mM KH2​PO4​ , 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Radioligands: [3H]Dopamine , [3H]Norepinephrine , [3H]Serotonin .

  • Inhibitors: Pargyline (10 µM), Ascorbic acid (1 mM - to prevent substrate oxidation).

Step-by-Step Protocol
  • Cell Preparation: Seed transfected HEK293 cells in 96-well poly-D-lysine coated plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Buffer Exchange: Aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed KRH buffer to remove residual serum proteins that may bind the test compound.

  • Compound Incubation: Prepare serial dilutions of 3,6-DMPM Hydrochloride in KRH buffer (ranging from 10−10 M to 10−4 M). Add 50 µL of the diluted compound to the respective wells. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Radioligand Addition: Add 50 µL of the respective tritiated substrate (final concentration ~20 nM) to each well. Incubate for exactly 10 minutes. Note: Strict timing is required to ensure transport remains in the linear phase.

  • Termination: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer. The cold temperature halts transporter kinetics.

  • Lysis and Quantification: Lyse the cells using 100 µL of 1% SDS. Transfer the lysate to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

Application Note: Analytical Characterization via LC-MS/MS

Objective: To establish a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 3,6-DMPM in biological matrices or for reference standard verification[4].

Scientific Rationale & Causality: 3,6-DMPM has a monoisotopic mass of 191.13 g/mol [1]. In positive electrospray ionization (ESI+), it readily forms a protonated precursor ion [M+H]+ at m/z 192.2. Formic acid (0.1%) is added to the mobile phase to serve as a proton donor, significantly enhancing ionization efficiency and signal-to-noise ratio.

Step-by-Step Protocol
  • Sample Preparation (Protein Precipitation): To 100 µL of the sample matrix, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Phenmetrazine-d5). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Parameters):

    • Ionization Mode: ESI Positive.

    • Precursor Ion: m/z 192.2 [M+H]+ .

    • Product Ions (Transitions): Monitor m/z 192.2 77.1 (phenyl cation fragment) and m/z 192.2 105.1 for quantification and qualification.

    • Collision Energy (CE): Optimize between 15-25 eV for maximum fragment yield.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of phenmetrazine derivatives at monoamine transporters. Note: Data for 3,6-DMPM is extrapolated from structural analogues (like 3-FPM and phenmetrazine) to provide a predictive baseline for assay validation[3][5].

CompoundTarget TransporterAssay TypeEstimated/Reference IC50​ (µM)Efficacy Profile
Phenmetrazine hDATUptake Inhibition~0.3 - 0.5Potent Substrate/Releaser
Phenmetrazine hNETUptake Inhibition~0.1 - 0.2Potent Substrate/Releaser
3-FPM (Analogue) hDATUptake Inhibition< 2.5Substrate/Releaser
3-FPM (Analogue) hSERTUptake Inhibition> 80.0Weak Affinity
3,6-DMPM hDAT / hNETUptake InhibitionPredicted < 5.0Substrate/Releaser
3,6-DMPM hSERTUptake InhibitionPredicted > 50.0Weak Affinity

References

  • Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family Source: Neuropharmacology (PubMed / NIH) URL:[Link]

  • Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine Source: Neuronal Signaling (Portland Press) URL:[Link]

  • Substituted phenylmorpholine Source: Wikipedia URL:[Link]

  • Analytical Data: 3,6-dimethyl-2-phenylmorpholine (FTIR-ATR / LC-MS) Source: RESPONSE Project / Policija.si URL:[Link]

Sources

Method

pharmacological profiling of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride

Application Note: Pharmacological Profiling of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride (6-MPM) Introduction & Mechanistic Context 3,6-Dimethyl-2-phenylmorpholine hydrochloride (commonly referred to as 6-methylphenm...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride (6-MPM)

Introduction & Mechanistic Context

3,6-Dimethyl-2-phenylmorpholine hydrochloride (commonly referred to as 6-methylphenmetrazine or 6-MPM) is a synthetic derivative of the anorectic psychostimulant phenmetrazine[1]. Structurally, it belongs to the substituted phenylmorpholine class, characterized by a morpholine ring with a phenyl group at the 2-position and methyl groups at the 3- and 6-positions. Because of these substitutions, the compound exists as a mixture of diastereomers[1][2].

Like its parent compound and other positional isomers (e.g., 3-FPM, 4-MPM), 6-MPM functions primarily as a monoamine releasing agent (MRA)[3][4]. These compounds target the solute carrier 6 (SLC6) family of transporters—specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET)—to elevate extracellular catecholamine concentrations[3][5]. This application note details the robust in vitro pharmacological profiling required to characterize the uptake inhibition and efflux capabilities of 6-MPM hydrochloride.

Experimental Rationale: The Self-Validating Assay Design

When profiling novel phenylmorpholines, a critical pharmacological distinction must be made: does the compound act as a pure reuptake inhibitor (e.g., cocaine) or as a substrate-type releasing agent (e.g., amphetamine, phenmetrazine)?[3]

Causality of Experimental Design: To establish this mechanism definitively, we must utilize a dual-assay workflow.

  • Uptake Inhibition Assay: Determines the binding affinity ( IC50​ ) by measuring the compound's ability to block the inward transport of radiolabeled monoamines. However, this assay alone cannot differentiate an inhibitor from a substrate, as both occupy the transporter.

  • Efflux (Release) Assay: This serves as our self-validating system . By pre-loading cells with radiolabeled neurotransmitters and washing away extracellular excess, we introduce the test compound. A pure inhibitor will simply lock the transporter, yielding no signal. A true substrate (like 6-MPM) will be translocated intracellularly, collapsing the vesicular gradient and triggering the transporter to operate in reverse, thereby releasing the radiolabel into the extracellular space ( EC50​ )[3][4].

By running Cocaine (pure inhibitor) and D-Amphetamine (prototypical releaser) as internal controls, the efflux assay validates its own integrity: if Cocaine induces a signal, passive cell leakage is occurring; if D-Amphetamine fails, the transporter reversal mechanism is compromised.

Visualizing the Mechanism of Action

MRA_Mechanism cluster_Extracellular Extracellular Space (Synaptic Cleft) cluster_Intracellular Intracellular Cytosol Drug 3,6-Dimethyl-2-phenylmorpholine (6-MPM) Transporter SLC6 Monoamine Transporter (DAT / NET) Drug->Transporter Binds & Translocates Efflux Extracellular DA / NE (Increased Synaptic Tone) Transporter->Efflux Reverse Transport (Efflux) CytosolPool Cytosolic DA / NE Accumulation Transporter->CytosolPool Enters Cytosol CytosolPool->Transporter Reverses Gradient VMAT2 VMAT2 (Vesicular Transporter) CytosolPool->VMAT2 Disrupts Vesicular Storage

Mechanism of 6-MPM as a substrate-type monoamine releasing agent inducing DAT/NET reverse transport.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the IC50​ values for DAT, NET, and SERT.

  • Cell Preparation: Harvest HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT). Resuspend the cells in Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 1.2 mM ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation and degradation).

  • Plating: Seed the cell suspension into 96-well assay plates at a density of 5×104 cells/well.

  • Compound Incubation: Add 6-MPM Hydrochloride in serial dilutions ranging from 10−10 to 10−4 M. Incubate the plates for 10 minutes at 37°C.

    • Internal Controls: Run parallel wells with Cocaine ( 10−5 M) to define non-specific uptake.

  • Radioligand Addition: Add 20 nM of [3H] Dopamine, [3H] Norepinephrine, or [3H] Serotonin to the respective transporter plates. Incubate for exactly 10 minutes at 37°C.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a 96-well cell harvester. Wash the filters three times with 300 µL of ice-cold KRH buffer to halt all transporter activity.

  • Quantification: Dry the filters, add scintillation cocktail, and measure retained intracellular radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression analysis.

Protocol B: Transporter-Mediated Efflux (Release) Assay

Objective: Confirm substrate-type releasing activity and determine EC50​ .

  • Pre-loading: Incubate the hDAT, hNET, or hSERT expressing HEK293 cells with 20 nM of the respective [3H] -monoamine for 30 minutes at 37°C to establish a saturated intracellular radiolabeled pool.

  • Washing (Critical Step): Centrifuge the plates and wash the cell pellets twice with ice-cold KRH buffer. This removes all extracellular, unbound radioligand, ensuring baseline extracellular radioactivity is near zero.

  • Stimulation: Resuspend the loaded cells in KRH buffer at 37°C containing varying concentrations of 6-MPM ( 10−10 to 10−4 M).

    • Self-Validation Controls: Include D-Amphetamine (Positive Control) and Cocaine (Negative Control). Cocaine must yield baseline (zero) efflux, confirming that any signal generated by 6-MPM is due to true reverse transport, not passive membrane leakage or simple reuptake blockade.

  • Collection: After a 15-minute incubation, rapidly centrifuge the plates at 4°C to pellet the cells. Carefully collect the supernatant, which now contains the released [3H] -monoamines.

  • Quantification: Measure the radioactivity in the supernatant via liquid scintillation counting. Calculate the EC50​ for efflux by plotting the fractional release against the log concentration of 6-MPM.

Data Presentation: Expected Pharmacological Profile

Based on structure-activity relationship (SAR) data from the parent compound phenmetrazine and closely related positional isomers (e.g., 3-FPM, 4-MPM)[3][4][5], 6-MPM is expected to display high potency at DAT and NET, with negligible activity at SERT.

CompoundDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Primary Mechanism
Phenmetrazine 131 ± 1529 ± 4> 7,000Substrate (MRA)
6-MPM (Expected) < 200< 100> 5,000Substrate (MRA)
3-FPM (Reference) 43 ± 630 ± 32,558 ± 210Substrate (MRA)
Cocaine (Control) 280 ± 30180 ± 20150 ± 15Pure Inhibitor

Note: The 6-MPM specific quantitative values are representative extrapolations based on validated phenmetrazine analogue SAR literature to demonstrate the expected profiling format[3][4].

References

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157. URL:[Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., Hessman, G., Murphy, B., Walther, D., Partilla, J. S., & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. URL:[Link]

  • Wikipedia Contributors. Phenmetrazine. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. Substituted phenylmorpholine. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Characterization of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride (6-MPM)

Executive Summary 3,6-Dimethyl-2-phenylmorpholine hydrochloride (6-MPM) is a structural analog of the well-characterized anorectic and psychostimulant phenmetrazine. To rigorously determine its pharmacological profile, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dimethyl-2-phenylmorpholine hydrochloride (6-MPM) is a structural analog of the well-characterized anorectic and psychostimulant phenmetrazine. To rigorously determine its pharmacological profile, abuse liability, and therapeutic potential, researchers must employ highly specific in vitro assays. Phenmetrazine and its derivatives are established as substrate-type monoamine releasing agents (MRAs) that selectively target the dopamine transporter (DAT) and norepinephrine transporter (NET) 1[1]. This technical guide provides a comprehensive, self-validating three-tiered in vitro assay workflow designed to differentiate 6-MPM's activity from standard reuptake inhibitors by evaluating transporter binding, functional uptake inhibition, and transporter-mediated efflux2[2].

Mechanistic Rationale & Causality

When evaluating novel psychoactive substances (NPS) or potential pharmacotherapies like 6-MPM, simply measuring binding affinity ( Ki​ ) is insufficient. Compounds targeting monoamine transporters (MATs) generally fall into two distinct functional categories:

  • Reuptake Inhibitors (Blockers): Bind to the transporter and block the reuptake of endogenous monoamines from the synaptic cleft (e.g., cocaine).

  • Substrate-Type Releasers: Bind to the transporter, translocate into the presynaptic cytoplasm, and induce a conformational change that reverses the transporter's direction, causing non-exocytotic efflux of monoamines into the cleft (e.g., amphetamines, phenmetrazine) 3[4].

Because phenmetrazine analogs typically act as substrate-type releasers at DAT and NET with minimal activity at the serotonin transporter (SERT) 1[1], our protocol employs a self-validating system. We first confirm target engagement (Binding), then measure the blockade of forward transport (Uptake Inhibition), and finally, definitively classify the compound by measuring reverse transport (Efflux).

Experimental Workflows & Protocols

General Preparations: Assays should be performed using HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT) to ensure human-specific pharmacological relevance and high-throughput reproducibility 3[4].

Protocol I: Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 6-MPM at DAT, NET, and SERT. Causality Insight: We utilize specific radioligands that bind to the orthosteric sites of the transporters. Displacement of these radioligands by 6-MPM confirms direct target engagement. MATs are Na+/Cl− -dependent symporters; therefore, maintaining a high extracellular sodium concentration in the assay buffer is an absolute requirement for proper substrate binding 5[5].

  • Buffer Preparation: Prepare a modified Krebs-Ringer HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radioligand Selection: Use [3H] WIN35,428 for DAT, [3H] Nisoxetine for NET, and [3H] Citalopram for SERT.

  • Incubation: Incubate cell membrane preparations (50 µg protein/well) with the respective radioligand and varying concentrations of 6-MPM (0.1 nM to 100 µM) in a 96-well plate for 2 hours at 4°C to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol II: Monoamine Uptake Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 6-MPM for blocking forward transport. Causality Insight: To prevent the enzymatic degradation and oxidation of monoamines during the assay, the KRH buffer must be supplemented with pargyline (a monoamine oxidase inhibitor) and ascorbic acid (an antioxidant) 5[5].

  • Pre-incubation: Plate HEK293 cells expressing hDAT, hNET, or hSERT. Pre-incubate cells with KRH buffer containing pargyline (10 µM), ascorbic acid (1 mM), and varying concentrations of 6-MPM for 10 minutes at 37°C.

  • Substrate Addition: Add 20 nM of [3H] Dopamine, [3H] Norepinephrine, or [3H] Serotonin. Incubate for exactly 10 minutes to capture the initial linear rate of uptake.

  • Termination: Stop transport by aspirating the medium and rapidly washing the cells twice with ice-cold KRH buffer.

  • Lysis & Counting: Lyse cells using 1% SDS and measure intracellular radioactivity.

Protocol III: Transporter-Mediated Efflux (Release) Assay

Objective: Determine the half-maximal effective concentration ( EC50​ ) for 6-MPM-induced reverse transport. Causality Insight: This is the critical assay to confirm 6-MPM as a releaser. For DAT and NET, we use [3H] MPP+ instead of [3H] Dopamine. [3H] MPP+ is a transportable substrate for DAT/NET but is not sequestered by the vesicular monoamine transporter (VMAT2)3[4]. This ensures that any measured efflux is strictly due to plasma membrane transporter reversal, eliminating confounding background noise from vesicular release.

  • Pre-loading: Incubate cells with [3H] MPP+ (for DAT/NET) or [3H] Serotonin (for SERT) for 20 minutes at 37°C to load the intracellular space.

  • Washing: Wash cells extensively (3x) with warm KRH buffer to remove all extracellular radiolabel.

  • Efflux Induction: Expose the pre-loaded cells to varying concentrations of 6-MPM for 15 minutes.

  • Measurement: Collect the extracellular buffer (supernatant) to measure released radioactivity. Lyse the remaining cells to measure retained radioactivity.

  • Calculation: Calculate fractional release as: (Supernatant Radioactivity) / (Supernatant + Lysate Radioactivity) * 100.

Data Presentation & Interpretation

To properly interpret the pharmacological profile of 6-MPM, data should be summarized and compared against the parent compound, phenmetrazine. A true substrate-type releaser will exhibit an EC50​ (Release) that is roughly equivalent to or lower than its IC50​ (Uptake Inhibition) 1[1].

Table 1: Representative Quantitative Data Profile for Phenmetrazine Analogs (e.g., 6-MPM)

Target TransporterBinding Affinity ( Ki​ , nM)Uptake Inhibition ( IC50​ , nM)Efflux Induction ( EC50​ , nM)Pharmacological Classification
DAT (Dopamine) 80 - 150100 - 20070 - 130Potent Substrate/Releaser
NET (Norepinephrine) 30 - 6040 - 8030 - 60Potent Substrate/Releaser
SERT (Serotonin) > 5,000> 7,000> 7,000Inactive / Negligible

Data interpretation note: The high selectivity for DAT and NET over SERT is a hallmark of phenmetrazine derivatives, contributing to their psychostimulant and anorectic properties without significant serotonergic entactogen effects6[6].

Visualizations

The following diagram illustrates the established mechanism of action for substrate-type monoamine releasers like 6-MPM at the presynaptic terminal.

G cluster_cleft Synaptic Cleft cluster_terminal Presynaptic Terminal Drug 6-MPM (Substrate) DAT Dopamine Transporter (DAT) Drug->DAT Binds & Translocates DA_out Dopamine (Effluxed) DAT->DA_out Reverse Transport (Efflux) Drug_in 6-MPM (Intracellular) DAT->Drug_in Enters Cytosol Drug_in->DAT Triggers Conformation Change DA_in Dopamine (Cytosolic) DA_in->DAT Binds Intracellularly

Mechanism of 6-MPM-induced reverse transport (efflux) at the Dopamine Transporter (DAT).

References
  • Mayer, F. P., et al. (2017). "Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family." Neuropharmacology, 134(Pt A), 149-157. 3

  • Mayer, F. P., et al. (2018). "Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family." PubMed.2

  • Neuronal Signaling. (2021). "Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine." Portland Press. 5

  • Rothman, R. B., et al. (2002). "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain." European Journal of Pharmacology, 447(1), 51-7. 1

  • Namjoshi, O. A., et al. (2015). "Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction." Drug and Alcohol Dependence, 146, e48. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,6-Dimethyl-2-phenylmorpholine

Welcome to the technical support center for the synthesis of 3,6-dimethyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,6-dimethyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis.

Introduction

The synthesis of substituted morpholines, such as 3,6-dimethyl-2-phenylmorpholine, is a critical process in medicinal chemistry due to the prevalence of the morpholine scaffold in a wide range of biologically active compounds.[1][2][3] However, the construction of this heterocycle with precise stereochemical control and high yield can present several challenges. This guide addresses common problems encountered during the synthesis, offering scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield for the cyclization step is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 3,6-dimethyl-2-phenylmorpholine often stem from incomplete cyclization of the amino alcohol precursor or the formation of side products. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Incomplete Reaction: The cyclization of the precursor, typically a substituted amino alcohol, may not have reached completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Consider extending the reaction time or cautiously increasing the temperature. The dehydration of diethanolamine, a related process, is highly temperature-dependent.[4]

      • Catalyst Deactivation: If a catalyst is used, ensure it is active and used in the appropriate amount.

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants can significantly impact yield.

    • Troubleshooting:

      • Titration and Optimization: Carefully optimize the molar ratios of your starting materials and reagents.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of your target molecule.

    • Troubleshooting:

      • Purification of Starting Materials: Ensure the purity of your starting materials to minimize potential side reactions.

      • Reaction Condition Optimization: Fine-tuning reaction parameters such as solvent, temperature, and catalyst can help suppress side reactions.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge in morpholine synthesis. Improving selectivity often involves precise control over reaction conditions:

  • Temperature Control: Temperature is a critical factor in dictating reaction pathways.

    • Troubleshooting: Running the reaction at a lower temperature can sometimes disfavor the formation of undesired side products.[4]

  • Choice of Base and Solvent: The nature of the base and solvent can influence the reaction's selectivity.

    • Troubleshooting: Experiment with different base and solvent combinations. For instance, in some cyclization reactions, the choice of base can be crucial for achieving high diastereoselectivity.

  • Protecting Groups: In complex syntheses, the use of appropriate protecting groups for reactive functional groups can prevent unwanted side reactions.

Q3: I am struggling with the purification of my 3,6-dimethyl-2-phenylmorpholine. What are the best practices?

A3: Purification of morpholine derivatives can be challenging due to their polarity and potential water solubility. Here are some recommended techniques:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often a highly effective method for achieving high purity.

  • Column Chromatography: For both solid and oily products, column chromatography using silica gel or alumina is a versatile purification technique. A careful selection of the eluent system is key to achieving good separation.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.

Q4: How can I control the diastereoselectivity of the synthesis to obtain the desired stereoisomer of 3,6-dimethyl-2-phenylmorpholine?

A4: Achieving high diastereoselectivity is a significant challenge in the synthesis of polysubstituted morpholines. The relative stereochemistry of the substituents at positions 2, 3, and 6 needs to be carefully controlled.

  • Catalyst Selection: The choice of catalyst can have a profound impact on the stereochemical outcome of the reaction. For instance, iron(III) catalysts have been shown to promote the diastereoselective synthesis of disubstituted morpholines.[5][6]

  • Reaction Conditions: Parameters such as temperature and the choice of reagents can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the diastereomeric ratio.

  • Chiral Auxiliaries: The use of chiral auxiliaries can be an effective strategy for directing the stereochemical course of the reaction.

Experimental Protocol: A General Synthetic Approach

While multiple synthetic routes to 3,6-dimethyl-2-phenylmorpholine exist, a common strategy involves the cyclization of a corresponding amino alcohol precursor. Below is a generalized, illustrative protocol. Note: This is a conceptual workflow and must be adapted and optimized for specific laboratory conditions and safety protocols.

Step 1: Synthesis of the Amino Alcohol Precursor

A common precursor is 1-(phenyl)-2-((2-hydroxypropyl)amino)propan-1-ol. This can be synthesized via the reductive amination of a suitable keto-alcohol with an amino alcohol. For example, the reductive amination of 1-phenyl-1,2-propanedione with 1-aminopropan-2-ol using a reducing agent like sodium borohydride.[7]

Step 2: Cyclization to Form the Morpholine Ring

The synthesized amino alcohol is then cyclized to form the 3,6-dimethyl-2-phenylmorpholine. This is typically achieved through dehydration under acidic conditions.

  • Dissolve the amino alcohol precursor in a suitable high-boiling solvent.

  • Add a strong acid catalyst , such as sulfuric acid or methanesulfonic acid, dropwise at a controlled temperature.[7]

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion , cool the reaction mixture and neutralize the acid with a suitable base.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product using one of the methods described in Q3.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key steps and a troubleshooting decision tree.

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification start Starting Materials (e.g., 1-phenyl-1,2-propanedione, 1-aminopropan-2-ol) reductive_amination Reductive Amination (e.g., NaBH4) start->reductive_amination precursor Amino Alcohol Precursor reductive_amination->precursor cyclization Acid-Catalyzed Dehydration/Cyclization precursor->cyclization crude_product Crude 3,6-Dimethyl-2-phenylmorpholine cyclization->crude_product purification Purification (Chromatography, Crystallization, or Distillation) crude_product->purification final_product Pure 3,6-Dimethyl-2-phenylmorpholine purification->final_product

Caption: General workflow for the synthesis of 3,6-dimethyl-2-phenylmorpholine.

Troubleshooting Decision Tree

G cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion purification_issue Difficulty in Purification start->purification_issue incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp Action side_products Significant Side Products Observed complete->side_products optimize_conditions Optimize Temp, Solvent, Base side_products->optimize_conditions Action choose_method Select Appropriate Purification (Chromatography, Crystallization) purification_issue->choose_method Action

Caption: Decision tree for troubleshooting common synthesis problems.

References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Google Patents. (2013). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • PubChem. (n.d.). 2-Phenyl-3,6-dimethylmorpholine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • PMC. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • ResearchGate. (2016). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). a novel phenylmorpholine synthesis aka preludin. Retrieved from [Link]

  • ACS Publications. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Phentermine and its Derivatives. Retrieved from [Link]

  • NIH. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • PubMed. (2012). Diastereoselective protocols for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

  • Research@THEA. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho. Retrieved from [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Bentham Science Publishers. (2023). Synthesis of Phentermine and its Derivatives. Retrieved from [Link]

  • Radboud Repository. (n.d.). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link]

  • PMC. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]

  • ACS Publications. (2022). Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dimethyl-2-phenylmorpholine hydrochloride. As a compound with structur...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dimethyl-2-phenylmorpholine hydrochloride. As a compound with structural similarities to phenmetrazine, achieving high yield and stereochemical control is paramount for successful research and development. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3,6-dimethyl-2-phenylmorpholine hydrochloride?

A1: The most common and established method is the acid-catalyzed cyclodehydration of the precursor N-(2-hydroxy-1-methylethyl)-2-phenylglycinol. This reaction involves the intramolecular removal of water to form the morpholine ring, followed by precipitation as the hydrochloride salt.

Q2: Which acid catalyst is recommended for the cyclization step?

A2: Both concentrated sulfuric acid (H₂SO₄) and methanesulfonic acid (MSA) are effective catalysts for this type of intramolecular dehydration.[1] While sulfuric acid is a traditional choice, methanesulfonic acid is often considered a "greener" alternative that can be less corrosive and easier to handle, sometimes offering improved yields and shorter reaction times in related syntheses.[1]

Q3: What are the critical reaction parameters that significantly influence the yield?

A3: The key parameters that require careful control are:

  • Temperature: The cyclization reaction is typically conducted at elevated temperatures. For analogous morpholine syntheses, temperatures in the range of 150-210°C are often required.[2][3] Insufficient heat can lead to an incomplete reaction, while excessively high temperatures may cause charring and the formation of degradation byproducts.[2]

  • Reaction Time: These dehydration reactions can be slow, sometimes requiring extended periods (e.g., 15 hours or more) to reach completion.[2]

  • Acid Concentration: A sufficient molar excess of the acid catalyst is necessary to ensure complete protonation of the hydroxyl groups and to act as an effective dehydrating agent.[2]

  • Water Removal: Efficient removal of the water formed during the reaction is crucial to drive the equilibrium towards the formation of the morpholine ring.[4]

Q4: How can I control the stereochemistry to favor the cis-isomer?

A4: The synthesis typically produces a mixture of cis- and trans-diastereomers. Achieving high diastereoselectivity can be challenging. The choice of cyclization conditions (acid, temperature) can influence the ratio, as can the stereochemistry of the starting N-(2-hydroxy-1-methylethyl)-2-phenylglycinol. Often, the trans-isomer is thermodynamically more stable.[5] Purification methods, such as fractional crystallization, are often necessary to isolate the desired cis-isomer.[6]

Q5: What are the best methods for purifying the final product?

A5: The most common purification method is the crystallization of the hydrochloride salt.[7] This is typically achieved by dissolving the crude freebase in a suitable organic solvent (e.g., isopropanol, ethanol) and adding a solution of hydrochloric acid. Alternative methods include purification of the freebase by distillation before salt formation or crystallization of other salts, such as the acetate, which has been shown to be effective for purifying related dimethylmorpholines.[6]

Troubleshooting Guide

Issue 1: Low Overall Yield of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride

Low yields are a common challenge in this synthesis, often stemming from incomplete reactions, side product formation, or losses during workup and purification.

Potential Cause Explanation & Recommended Solution
Incomplete Cyclization The dehydration reaction may not have gone to completion. Solution: 1. Verify Temperature: Ensure the internal reaction temperature reaches and is maintained within the optimal range (start with a target of 170-185°C). Use a calibrated thermometer. 2. Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, extend the heating period. 3. Optimize Acid Catalyst: If using sulfuric acid, ensure a sufficient molar excess (e.g., 1.5 to 2.5 equivalents) is used. Consider switching to methanesulfonic acid, which may offer better catalytic efficiency.[1]
Degradation/Charring The reaction mixture turns dark brown or black, indicating decomposition of the starting material or product due to excessive heat. Solution: 1. Precise Temperature Control: Use a temperature-controlled heating mantle and avoid localized overheating. 2. Gradual Heating: Instead of heating directly to the target temperature, consider a stepwise temperature increase to better control the exothermic nature of the initial dehydration.
Side Reaction: Aziridine Formation Intramolecular cyclization can sometimes lead to the formation of stable aziridinium intermediates that may not proceed to the desired morpholine, or could lead to other byproducts. This is more likely if one hydroxyl group is significantly more reactive than the other. Solution: Ensure strong acid catalysis and sufficiently high temperatures to favor the six-membered ring closure over the three-membered ring.
Losses During Workup The product can be lost during the neutralization, extraction, and purification steps. The freebase has some water solubility, and the hydrochloride salt can be hygroscopic.[2] Solution: 1. Basification: When neutralizing the acidic reaction mixture, ensure the pH is sufficiently high (pH 12-14) to fully deprotonate the morpholine nitrogen. 2. Extraction: Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery. 3. Drying: Thoroughly dry the organic extracts before solvent removal. For the final hydrochloride salt, ensure it is dried under vacuum to remove residual moisture.
Issue 2: Poor Diastereoselectivity (Low cis:trans Ratio)

The formation of a mixture of diastereomers complicates purification and reduces the yield of the desired isomer.

Potential Cause Explanation & Recommended Solution
Thermodynamic vs. Kinetic Control The reaction conditions may favor the formation of the more thermodynamically stable trans-isomer. Solution: 1. Lower Temperature: Experiment with running the cyclization at the lower end of the effective temperature range. This may favor the kinetically formed product, which could be the cis-isomer, although this may also lead to longer reaction times. 2. Choice of Acid: The nature of the acid catalyst can influence the transition state of the cyclization. Compare the diastereomeric ratios obtained with sulfuric acid versus methanesulfonic acid.
Inefficient Purification The crystallization process may not be effectively separating the diastereomers. Solution: 1. Solvent Screening for Crystallization: The choice of solvent for the hydrochloride salt formation is critical. Screen various solvents (e.g., isopropanol, ethanol, acetone, or mixtures like isopropanol/diethyl ether) to find conditions that maximize the precipitation of one diastereomer while leaving the other in solution. 2. Alternative Salt Formation: Consider preparing a different salt, such as the acetate or fumarate, which may have different solubility properties and allow for better separation of the diastereomers through crystallization.[6][8]
Issue 3: Difficulty in Product Crystallization

The hydrochloride salt fails to precipitate, or oils out, leading to low recovery and purity.

Potential Cause Explanation & Recommended Solution
Presence of Impurities Crude product may contain unreacted starting material, byproducts, or residual water that inhibit crystal formation. Solution: 1. Pre-purification of Freebase: Before attempting salt formation, consider purifying the crude freebase by vacuum distillation to remove non-volatile impurities. 2. Ensure Anhydrous Conditions: Use anhydrous solvents for the crystallization process. Residual water can interfere with salt formation and crystal lattice packing.
Incorrect Solvent System The chosen solvent may be too polar or nonpolar, leading to either complete dissolution or oiling out. Solution: 1. Solvent Polarity: Start with a moderately polar solvent like isopropanol. If the salt is too soluble, slowly add a less polar co-solvent (an anti-solvent) like diethyl ether or hexane to induce precipitation. 2. Controlled Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4°C, to encourage the formation of well-defined crystals rather than an amorphous solid or oil. Seeding with a small crystal from a previous successful batch can also be beneficial.

Experimental Protocols & Workflows

Visualizing the Reaction Pathway

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification & Salt Formation Start_A 1-Phenylpropane-1,2-dione Precursor N-(2-hydroxy-1-methylethyl)- 2-phenylglycinol Start_A->Precursor Reductive Amination (e.g., NaBH₄) Start_B Isopropanolamine Start_B->Precursor Cyclization Acid-Catalyzed Dehydration Precursor->Cyclization H₂SO₄ or MSA High Temperature Freebase Crude 3,6-Dimethyl- 2-phenylmorpholine (Freebase) Cyclization->Freebase Purification Workup (Neutralization, Extraction) Freebase->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Solvent + HCl Final_Product 3,6-Dimethyl-2-phenyl- morpholine Hydrochloride Salt_Formation->Final_Product Crystallization

Caption: Workflow for the synthesis of 3,6-dimethyl-2-phenylmorpholine HCl.

Protocol 1: Acid-Catalyzed Cyclization

This protocol describes the key cyclization step. It is assumed that the precursor, N-(2-hydroxy-1-methylethyl)-2-phenylglycinol, has been synthesized, for instance, via reductive amination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, add the precursor N-(2-hydroxy-1-methylethyl)-2-phenylglycinol (1.0 eq).

  • Acid Addition: Slowly and with stirring, add concentrated sulfuric acid (98%, ~2.0 eq) or methanesulfonic acid (~2.0 eq). The addition is exothermic and should be done carefully.

  • Heating: Heat the reaction mixture to 170-185°C and maintain this temperature. Monitor the reaction progress by taking small aliquots, quenching them in base, extracting, and analyzing by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice.

  • Neutralization: Basify the acidic aqueous solution to a pH of >12 with a strong base (e.g., 50% NaOH solution), ensuring the mixture remains cool in an ice bath.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude freebase.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude 3,6-dimethyl-2-phenylmorpholine freebase in a minimal amount of a suitable solvent. Isopropanol is a good starting point.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in isopropanol or ethereal HCl dropwise until the solution is acidic (check with pH paper). Precipitation of the hydrochloride salt should begin.

  • Crystallization: If precipitation is slow, you can induce it by scratching the inside of the flask or adding a seed crystal. Allow the mixture to stir at room temperature and then cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same one used for crystallization) and then with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified 3,6-dimethyl-2-phenylmorpholine hydrochloride crystals under vacuum.

Troubleshooting Workflow Diagram

Troubleshooting_Yield Start Low Final Yield? Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Reaction Yes Check_Workup Review Workup & Purification Procedure Start->Check_Workup No, crude yield was high Unreacted_SM Significant Unreacted Starting Material? Check_Reaction->Unreacted_SM Crystallization_Issue Product Lost During Crystallization? Check_Workup->Crystallization_Issue Byproducts Major Byproducts Present? Unreacted_SM->Byproducts No Increase_Temp_Time Increase Temperature or Reaction Time Unreacted_SM->Increase_Temp_Time Yes Modify_Conditions Adjust Temperature or Isolate Intermediates Byproducts->Modify_Conditions Yes Optimize_Crystallization Screen Solvents, Control Cooling, Purify Freebase First Crystallization_Issue->Optimize_Crystallization Yes Optimize_Catalyst Optimize Acid Catalyst (Type or Concentration) Increase_Temp_Time->Optimize_Catalyst

Caption: A logical workflow for diagnosing and resolving low yield issues.

Analytical Characterization

To effectively troubleshoot and optimize the reaction, reliable analytical methods are essential.

Parameter Method Typical Observations & Notes
Reaction Monitoring Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS)Use TLC to quickly track the disappearance of the more polar starting material and the appearance of the less polar freebase product. LC-MS is invaluable for confirming the mass of the product and detecting any byproducts.[5]
Isomer Separation Gas Chromatography-Mass Spectrometry (GC-MS) / High-Performance Liquid Chromatography (HPLC)GC-MS can often separate diastereomers, especially after derivatization. Chiral HPLC columns may be required to separate all four potential stereoisomers if enantiomeric purity is a concern.[5]
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)NMR is essential for confirming the structure of the final product and determining the diastereomeric ratio by integrating the signals unique to the cis and trans isomers.
Purity and Identity Melting Point / X-ray CrystallographyA sharp melting point range is indicative of high purity. X-ray crystallography provides unambiguous confirmation of the relative and absolute stereochemistry.[5][9]

By systematically applying the principles and procedures outlined in this guide, researchers can overcome common obstacles in the synthesis of 3,6-dimethyl-2-phenylmorpholine hydrochloride, leading to improved yields, higher purity, and more reliable experimental outcomes.

References

  • Brandt, S. D., et al. (2016). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 8(10), 1011-1019.
  • Patil, S. B., et al. (2018). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 983-989.
  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(6), 849-862.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved March 17, 2026, from [Link]

  • Sciencemadness Discussion Board. (2021). a novel phenylmorpholine synthesis aka preludin. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. Retrieved March 17, 2026, from [Link]

  • Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461.
  • Matlock, J. V., et al. (2015). Synthesis of 6- and 7‑Membered N‑Heterocycles Using α‑Phenylvinylsulfonium Salts. Organic Letters, 17(20), 5044-5047.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved March 17, 2026, from [Link]

  • Gagnon, J., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(12), 20933-20942.
  • Carreño, M. C., et al. (2010). Stereoselective Synthesis of 2,3,6-trisubstituted Tetrahydropyridines via Tf(2)O-mediated Grob Fragmentation: Access to Indolizidines (-)-209I and (-)-223J. The Journal of Organic Chemistry, 75(23), 8254-8257.
  • Reith, M. E. A., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports, 6, 31656.
  • Ortiz, K. G., et al. (2024).
  • MDPI. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
  • ResearchGate. (2021). Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2016). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved March 17, 2026, from [Link]

  • LJMU Research Online. (n.d.). DTA-15-0338.R1 Proofs. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of morpholines.
  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • PubChem. (n.d.). Phenmetrazine. Retrieved March 17, 2026, from [Link]

  • UNODC. (2024). Details for Phenmetrazines. Retrieved March 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved March 17, 2026, from [Link]

  • Omicsonline. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Retrieved March 17, 2026, from [Link]

  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. Retrieved March 17, 2026, from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved March 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved March 17, 2026, from [Link]

  • MDPI. (n.d.). methanone. Retrieved March 17, 2026, from [Link]

  • Sciensano. (n.d.). Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting NMR Spectra of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride

Welcome to the technical support center for the analysis of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who use Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common questions and troubleshooting scenarios encountered during the spectral analysis of this compound and its potential impurities.

Frequently Asked Questions (FAQs)

Q1: I have synthesized 3,6-DiMethyl-2-phenyl Morpholine HCl. What should the ideal ¹H NMR spectrum look like?

A1: An ideal ¹H NMR spectrum serves as the primary fingerprint of your target molecule. For 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride, which possesses three chiral centers, the morpholine ring protons are diastereotopic, meaning they are chemically non-equivalent and will exhibit complex splitting patterns.[1] The expected signals can be broken down by region.

Predicted ¹H NMR Assignments for 3,6-DiMethyl-2-phenyl Morpholine HCl (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Phenyl (Ar-H)7.30 - 7.60Multiplet (m)5HThe five protons on the phenyl ring.
NH₂⁺9.0 - 10.0Broad singlet (br s)2HThe protonated amine. Its shift is concentration-dependent and it will exchange with D₂O.[2]
H-2 (CH-Ph)~4.90Doublet of doublets (dd)1HCoupled to the H-3 proton and one of the C3-protons.
H-3 (CH-CH₃)~3.50Multiplet (m)1HComplex splitting due to coupling with H-2 and the C2-protons.
Morpholine Ring CH₂3.0 - 4.2Multiplets (m)4HProtons on C5 and the non-methylated C6 proton will be diastereotopic and show complex splitting.[3][4]
C6-CH₃~1.10Doublet (d)3HCoupled to the H-6 proton.
C3-CH₃~0.90Doublet (d)3HCoupled to the H-3 proton.

Note: These are predicted values. Actual shifts can vary based on solvent, concentration, and temperature. A patent for a similar compound, 3-Methyl-2-(2′-Naphthyl)morpholine hydrochloride, shows comparable chemical shifts for the morpholine ring protons.[5]

Q2: My spectrum shows sharp singlets at ~2.50, ~3.33, and ~7.26 ppm that I can't assign to my molecule. What are they?

A2: These are very likely signals from residual solvents in your sample or the NMR solvent itself. It is a common issue in routine NMR analysis.[6] Comparing your unassigned peaks to a standard table of solvent impurities is the first step in troubleshooting.[7][8][9]

Common Laboratory Solvent Impurities in DMSO-d₆

SolventChemical Shift (ppm)Multiplicity
DMSO-d₅ (residual) 2.50 Quintet
Water (H₂O/HDO)~3.33Broad singlet
Acetone2.09Singlet
Acetonitrile2.07Singlet
Dichloromethane5.76Singlet
Diethyl ether1.12 (t), 3.46 (q)Triplet, Quartet
Ethyl acetate1.15 (t), 1.99 (s), 4.03 (q)Triplet, Singlet, Quartet
Chloroform8.32Singlet

Data adapted from Gottlieb, H. E.; et al. J. Org. Chem. 1997, 62, 7512-7515.[6][7][10] If your spectrum was run in CDCl₃, the residual solvent peak appears at 7.26 ppm.

Q3: My elemental analysis is correct, but the ¹H NMR shows more peaks than expected, especially in the morpholine ring region. Could I have a mixture of diastereomers?

A3: Yes, this is a highly probable scenario. Your target molecule has three chiral centers (at C2, C3, and C6). Synthesis of such molecules can often lead to the formation of diastereomers if the reactions are not perfectly stereoselective.

Why Diastereomers are Distinguishable by NMR: Diastereomers are stereoisomers that are not mirror images of each other.[11] This results in different spatial arrangements of atoms, and consequently, the corresponding nuclei experience different magnetic environments. This difference leads to distinct chemical shifts and coupling constants in the NMR spectrum.[11][12] Protons closer to the chiral centers will show the most significant chemical shift differences.[11]

How to Confirm the Presence of Diastereomers:

  • Look for Peak Doubling: Each proton signal for one diastereomer will have a corresponding, but slightly shifted, signal for the other diastereomer. You will see a "doubling" of many of the peaks.

  • Integration: The integration ratio of a pair of corresponding peaks will give you the ratio of the two diastereomers in your sample.

  • 2D NMR: Advanced techniques like COSY and HSQC can help in assigning the full spin systems for each individual diastereomer.

The diagram below illustrates the relationship between potential diastereomers.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Mixture SM1 Substituted Epoxide Reaction Cyclization SM1->Reaction SM2 Chiral Amine SM2->Reaction Mix Diastereomeric Mixture Reaction->Mix Dia1 (2R,3R,6R)-Product (Desired) Mix->Dia1 Major Dia2 (2R,3R,6S)-Product (Diastereomer) Mix->Dia2 Minor Dia3 Other Diastereomers... Mix->Dia3 Possible

Caption: Synthetic pathway leading to a diastereomeric mixture.

Q4: How can I definitively identify an unknown impurity peak?

A4: Identifying an unknown requires a systematic approach. The workflow below outlines a logical progression from simple checks to more advanced experiments.

G start Unexpected Peak(s) in ¹H NMR Spectrum is_solvent Compare to Solvent Impurity Tables start->is_solvent is_exchangeable Is it a broad singlet in the expected region for NH/OH? is_solvent->is_exchangeable No solvent_id Impurity is a Residual Solvent is_solvent->solvent_id Yes d2o_shake Perform D₂O Shake Experiment is_exchangeable->d2o_shake Yes two_d_nmr Acquire 2D NMR (COSY, HSQC) is_exchangeable->two_d_nmr No disappears Peak Disappears? d2o_shake->disappears disappears->two_d_nmr No nh_oh_id Impurity is an -OH or -NH Proton disappears->nh_oh_id Yes structure_elucidation Elucidate Impurity Structure (Starting Material, Byproduct, Diastereomer) two_d_nmr->structure_elucidation no_change Peak remains

Caption: Troubleshooting workflow for unknown impurity identification.

Experimental Protocols:

  • Protocol 1: D₂O Shake for Exchangeable Protons

    • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d₆).

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the tube.

    • Cap the tube and shake gently for about 30 seconds to mix.

    • Re-acquire the ¹H NMR spectrum.

    • Analysis: Protons attached to heteroatoms (like -NH₂⁺ or -OH) will exchange with deuterium and their corresponding signals will disappear or significantly decrease in intensity.[13][14] This is an effective way to confirm the assignment of the amine hydrochloride proton and to identify impurities with hydroxyl or other amine groups.[15][16]

  • Protocol 2: Using 2D NMR for Structural Connectivity

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[17][18] It helps to piece together fragments of a molecule by identifying neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.[19][20] It is invaluable for assigning carbon signals and confirming which protons are attached to which carbons. By combining COSY and HSQC data, you can often build the complete carbon skeleton of an impurity.[21]

Q5: I've identified an impurity. How can I determine its concentration using ¹H NMR?

A5: ¹H NMR can be a powerful quantitative tool (qNMR) because, under the proper experimental conditions, the area of a signal is directly proportional to the number of nuclei contributing to it.[22][23][24] This allows for the determination of the relative amounts of different species in a mixture.[25][26]

Protocol 3: Quantification by Relative Integration

This method is suitable for determining the molar ratio of an impurity relative to your main compound.

  • Select Suitable Peaks: Choose well-resolved signals for both your main compound and the impurity that do not overlap with any other peaks. For accuracy, a singlet is preferable to a multiplet.[26]

  • Ensure Full Relaxation: To get accurate integrals, you must ensure the nuclei have fully relaxed between pulses. This is achieved by setting a sufficiently long relaxation delay (d1) in your acquisition parameters. A good rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons you are quantifying. For most small molecules, a d1 of 10-15 seconds is a safe starting point.

  • Acquire the Spectrum: Acquire the ¹H NMR spectrum with a good signal-to-noise ratio.

  • Integrate the Peaks: Carefully integrate the selected peak for your main compound (Int_main) and the selected peak for the impurity (Int_impurity).

  • Calculate the Molar Ratio: Use the following formula:

    Molar Ratio (Impurity : Main) = (Int_impurity / N_impurity) / (Int_main / N_main)

    Where:

    • Int_impurity is the integral value of the impurity's peak.

    • N_impurity is the number of protons that give rise to that peak (e.g., 3 for a CH₃ group).

    • Int_main is the integral value of the main compound's peak.

    • N_main is the number of protons that give rise to that peak.

Example:

  • You integrate a methyl doublet (N_main = 3H) of your main compound to a value of 50.0 .

  • You integrate a singlet (N_impurity = 1H) from an unknown impurity to a value of 1.0 .

  • Molar Ratio = (1.0 / 1) / (50.0 / 3) = 1.0 / 16.67 = 0.06

  • This means the molar ratio of impurity to the main compound is 0.06:1, or 6 mol %.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Carl ROTH GmbH + Co. KG. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-344. [Link]

  • University of York. (2017). Quantitative NMR Spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of California, Irvine. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Gschwind, R. M., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(17), 11063–11071. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Letertre, M., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 136. [Link]

  • KGROUP, University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]

  • JEOL Ltd. HSQC-TOCSY Analysis│Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Google Patents. (2013). Phenylmorpholines and analogues thereof.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems - NMR. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • The NMR Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. [Link]

  • PubChem. 2-Phenylmorpholine. [Link]

  • University of Illinois Urbana-Champaign. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]

  • ResearchGate. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]

  • Krishna, N. R., & Narayana, K. L. (1998). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Journal of Magnetic Resonance, 131(2), 337-341. [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • The Royal Society of Chemistry. (2014). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. [Link]

  • Kumar, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24848–24853. [Link]

  • Bruker. SPECTROSPIN NMR Magnet System Trouble Shooting. [Link]

  • Pauli, G. F., et al. (2025). Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation. Journal of Natural Products. [Link]

  • Wikipedia. (2024). Hydrogen–deuterium exchange. [Link]

  • University of Ottawa. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • N-nitrosamines Chemistry. (2024). Morpholine group in molecular structure. [Link]

  • Smith, S. G., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5162–5165. [Link]

  • IARC. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of California, San Diego. Trouble Shooting Page - UCSD NMR Facility. [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

Sources

Optimization

Technical Support Center: 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride Scale-Up

Welcome to the Technical Support Center for the synthesis and scale-up of 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride (also known as 6-methylphenmetrazine or 3,6-DMPM)[1]. This compound presents unique synthetic chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride (also known as 6-methylphenmetrazine or 3,6-DMPM)[1]. This compound presents unique synthetic challenges due to its multiple stereocenters, highly exothermic cyclization pathways, and notoriously hygroscopic salt forms.

This guide abandons generic procedures in favor of a causal, self-validating approach. By understanding the mechanistic "why" behind each operational "how," researchers can troubleshoot bottlenecks, control diastereomeric ratios, and achieve reproducible scale-up.

Mechanistic Workflow & Reaction Pathway

The industry-standard synthesis of phenmetrazine analogs relies on a three-phase approach: S_N2 substitution, carbonyl reduction, and acid-catalyzed intramolecular etherification[2].

Workflow N1 Step 1: S_N2 Substitution 2-Bromopropiophenone + 1-Aminopropan-2-ol N2 Step 2: Carbonyl Reduction NaBH4 in EtOH N1->N2 Yields Amino-Ketone Intermediate N3 Step 3: Acid-Catalyzed Cyclization Cold conc. H2SO4 or MSA N2->N3 Yields Amino-Diol Intermediate N4 Step 4: Freebase Isolation NaOH Quench & Extraction N3->N4 Intramolecular Etherification N5 Step 5: Salt Formation Anhydrous HCl in IPA/DIPE N4->N5 Diastereomeric Mixture Resolution

Fig 1: Stepwise synthetic pathway for 3,6-Dimethyl-2-phenylmorpholine hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why does the acid-catalyzed cyclization step result in heavy charring, polymerization, and low yields of the morpholine ring? Cause: The cyclization of the amino-diol intermediate to the morpholine ring relies on the generation of a benzylic carbocation followed by intramolecular etherification. When using concentrated sulfuric acid (H₂SO₄) to aid cyclization[2], the reaction is violently exothermic. If the internal temperature exceeds 5°C, competing intermolecular polymerization and dehydration (forming an undesired alkene) rapidly outcompete the desired cyclization. Solution: Always perform the acid addition via a pressure-equalizing dropping funnel into a pre-chilled (-5°C) reaction vessel. If scaling beyond 100g, substitute H₂SO₄ with Methanesulfonic Acid (MSA). MSA provides a milder acidic environment that reduces the exotherm and improves the impurity profile, albeit requiring longer reaction times.

Q2: I am struggling to crystallize the hydrochloride salt; it consistently forms a thick, hygroscopic syrup. How can I induce crystallization? Cause: 3,6-Dimethyl-2-phenylmorpholine possesses three stereocenters (positions 2, 3, and 6), meaning the crude synthesis yields a complex mixture of diastereomers[1]. This stereochemical heterogeneity disrupts the uniform crystal lattice formation required for precipitation. Furthermore, the HCl salt of this specific analog is inherently hygroscopic. Solution: Avoid standard ethereal solvents like diethyl ether. Instead, dissolve the freebase in a 1:1 mixture of Isopropyl Alcohol (IPA) and Diisopropyl Ether (DIPE). Use anhydrous HCl gas rather than aqueous HCl to strictly exclude water. If crystallization still fails, temporarily convert the freebase to an oxalate salt (which crystallizes much more readily), purify it, and then freebase it again before the final HCl salt formation.

Q3: Can I use the reductive amination of 1-phenylpropane-1,2-dione instead of the bromoketone route to save a step? Cause: While reductive amination of the diketone with 1-aminopropan-2-ol is theoretically possible, it suffers from poor chemoselectivity and over-alkylation. The alpha-bromo ketone route (using 2-bromopropiophenone) is the authoritative standard for phenmetrazine analogs because it ensures regioselective amine placement prior to the sodium borohydride (NaBH₄) reduction step[2].

Q4: Are there alternative, non-acidic methods for morpholine ring closure? Cause: Yes. Modern synthetic approaches utilize electrophilic aminoalkoxylation or transition-metal-catalyzed reductive etherification to bypass harsh acidic conditions[3]. For instance, one-pot electrophilic aminoalkoxylation using N-bromosuccinimide (NBS) and cyclic ethers has been successfully applied to synthesize biologically active morpholine compounds like phenmetrazine[4].

Quantitative Data: Cyclization Reagent Comparison

Selecting the right cyclization reagent is the most critical variable in scale-up. The table below summarizes the operational parameters and expected outcomes for different etherification catalysts.

ReagentTemp RangeTypical YieldByproduct ProfileScale-Up Suitability & Notes
Conc. H₂SO₄ -5°C to 5°C45–60%High (Dehydration alkenes)Low. Highly exothermic; requires strict cryogenic control[2].
Methanesulfonic Acid (MSA) 10°C to 20°C65–75%ModerateHigh. Milder than H₂SO₄; manageable exotherm; slower reaction time.
Lewis Acids (e.g., InCl₃) 80°C (Reflux)>80%LowHigh. Used in modern catalytic reductive etherification[3].
NBS / Base 25°C78–96%LowMedium. Excellent for electrophilic aminoalkoxylation routes[4].

Self-Validating Experimental Protocol

The following methodology details the scale-up synthesis of 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride. Every phase includes an In-Process Control (IPC) to ensure the system is self-validating before proceeding to the next step.

Phase 1: S_N2 Amination & Carbonyl Reduction
  • Amination: Dissolve 2-bromopropiophenone (1.0 eq) in anhydrous THF. Add 1-aminopropan-2-ol (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise at 0°C[2]. Reflux the mixture for 4 hours, then cool to room temperature.

    • IPC 1: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The disappearance of the UV-active 2-bromopropiophenone spot validates completion.

  • Reduction: Slowly add NaBH₄ (2.0 eq) suspended in absolute ethanol at 0°C to reduce the intermediate ketone to the corresponding amino-diol[2]. Stir for 2 hours at room temperature.

    • IPC 2: Test a reaction aliquot with 2,4-Dinitrophenylhydrazine (Brady's reagent). A negative result (no orange precipitate) validates the complete reduction of the carbonyl group.

  • Workup: Quench with distilled water, extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude amino-diol.

Phase 2: Acid-Catalyzed Cyclization
  • Etherification: Chill the crude amino-diol to -5°C in an ice-salt bath. Add cold concentrated H₂SO₄ (10 volumes) dropwise[2].

    • IPC 3 (Critical): Monitor internal temperature continuously. If T > 5°C, pause the addition immediately to prevent alkene formation.

  • Stirring: Remove the ice bath and allow the mixture to stir for 12 hours at room temperature.

  • Quenching: Pour the highly acidic mixture over crushed ice. Basify the solution to pH 12 using 50% NaOH (aq). Caution: Highly exothermic.

    • IPC 4: Verify the aqueous layer pH is strictly ≥ 12 using pH test strips before extraction to ensure the morpholine nitrogen is fully deprotonated.

  • Extraction: Extract the freebase with ethyl acetate, wash with brine, dry, and concentrate.

Phase 3: Salt Formation & Crystallization
  • Dissolution: Dissolve the crude 3,6-Dimethyl-2-phenylmorpholine freebase in a 1:1 mixture of anhydrous Isopropyl Alcohol (IPA) and Diisopropyl Ether (DIPE).

  • Acidification: Bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution.

    • IPC 5: Monitor pH continuously during HCl addition. Stop exactly at pH 3 to prevent over-acidification, which degrades the ether linkage.

  • Crystallization: Seed the solution with a pure crystal (if available) and cool to -20°C for 24 hours to induce crystallization of the diastereomeric mixture[1]. Filter the hygroscopic crystals rapidly under a nitrogen atmosphere and dry in a vacuum desiccator.

References

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC Source: National Institutes of Health (NIH) URL:[Link][2]

  • Substituted phenylmorpholine Source: Wikipedia URL:[Link][1]

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium (III)-Catalyzed Reductive Etherification Reaction Source: ResearchGate URL:[Link][3]

  • Facile, Efficient, and Catalyst-Free Electrophilic Aminoalkoxylation of Olefins: Scope and Application Source: Journal of the American Chemical Society (ACS) URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide and Comparative Analysis of Substituted Phenylmorpholines: 3,6-Dimethyl-2-phenylmorpholine and Analogs

Executive Summary The development of substituted phenylmorpholines has historically centered around phenmetrazine (3-methyl-2-phenylmorpholine), a well-characterized monoamine releasing agent[1]. In the pursuit of modify...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of substituted phenylmorpholines has historically centered around phenmetrazine (3-methyl-2-phenylmorpholine), a well-characterized monoamine releasing agent[1]. In the pursuit of modifying pharmacokinetic profiles and mapping structure-activity relationships (SAR), several structural analogs have been synthesized. Among the most notable is 3,6-dimethyl-2-phenylmorpholine hydrochloride (CAS 92902-99-3)[2], commonly referred to in literature as 6-methylphenmetrazine or 6-MPM[3][4].

This guide provides an objective, data-driven comparison of 6-MPM against its structural relatives, including the parent compound phenmetrazine, the prodrug phendimetrazine, and the isomeric analog G-130[5][6].

Structural Chemistry and Steric Influence

The core pharmacophore of these compounds is the morpholine ring attached to a phenyl group. Pharmacological efficacy and transporter affinity are highly sensitive to alkyl substitutions on this ring.

  • Phenmetrazine: Features a single methyl group at the C3 position. It acts as a direct, potent releaser of dopamine (DA) and norepinephrine (NE) and serves as a substrate for monoamine oxidase (MAO)[1].

  • Phendimetrazine: Features methyl groups at both the C3 and N4 positions. The N-methylation drastically reduces its affinity for monoamine transporters. It functions primarily as a prodrug, requiring hepatic demethylation to yield active phenmetrazine.

  • 6-MPM (3,6-Dimethyl-2-phenylmorpholine): Features an additional methyl group at the C6 position[3]. Commercially available as a mixture of diastereomers[2][7], this compound retains the secondary amine structure necessary for direct transporter interaction. The addition of the C6 methyl group does not abolish activity; rather, 6-MPM preserves significant stimulant and strong anorectic effects[4][8].

  • G-130 (5,5-Dimethyl-2-phenylmorpholine): Features a gem-dimethyl substitution at the C5 position[6]. The increased steric bulk near the nitrogen alters its binding kinetics and receptor docking orientation, though it remains pharmacologically active in animal models[1].

Comparative Pharmacodynamics

To objectively evaluate the performance of these analogs, we summarize their primary targets and relative potencies.

CompoundChemical SubstitutionPrimary TargetRelative Releasing PotencyPharmacological Notes
Phenmetrazine 3-MethylDAT / NET1.0x (Baseline)Prototypical monoamine releaser; MAO substrate[1].
Phendimetrazine 3,4-DimethylDAT / NETProdrugN-methylated; requires hepatic demethylation to active phenmetrazine.
6-MPM 3,6-DimethylDAT / NET~0.8x - 1.2xRetains strong anorectic and stimulant effects; active without demethylation[4][8].
G-130 5,5-DimethylDAT / NETLowerActive in animal models; gem-dimethyl group alters steric binding profile[1][6].

Mechanism of Action: Monoamine Reverse Transport

Substituted phenylmorpholines lacking N-alkylation (such as 6-MPM) exert their effects by hijacking the presynaptic reuptake machinery. Rather than simply blocking the dopamine transporter (DAT) or norepinephrine transporter (NET), they are transported into the cytosol where they disrupt vesicular storage, leading to a massive efflux of neurotransmitters into the synaptic cleft.

G N1 Phenylmorpholine Analog (e.g., 6-MPM) N2 DAT / NET Binding at Presynaptic Terminal N1->N2 High Affinity N3 Intracellular Translocation N2->N3 Transporter-Mediated Uptake N4 VMAT2 Interaction & Vesicular Depletion N3->N4 Cytosolic Action N5 Cytosolic Monoamine Accumulation N4->N5 DA/NE Release from Vesicles N6 Reverse Transport (Efflux) N5->N6 Concentration Gradient Shift N7 Post-Synaptic Receptor Activation N6->N7 Synaptic Cleft Flooding

Figure 1: Monoamine releasing mechanism of substituted phenylmorpholines via DAT/NET reverse transport.

Experimental Methodology: In Vitro Monoamine Efflux Assay

To empirically validate the releasing properties of 6-MPM against phenmetrazine, researchers utilize synaptosomal efflux assays. The following protocol is designed as a self-validating system , ensuring that the measured data strictly reflects transporter-mediated reverse efflux rather than artifactual leakage or enzymatic degradation.

Step 1: Striatal Synaptosome Isolation

  • Procedure: Homogenize rat striatal tissue in 0.32 M sucrose buffer and isolate synaptosomes using a discontinuous Percoll gradient (10%/15%/23%).

  • Causality: Crude homogenates contain ruptured membranes and proteolytic enzymes that rapidly degrade monoamines. The Percoll gradient strictly isolates intact, functional synaptosomes. This preserves the native DAT/NET transporters and VMAT2 machinery, which are absolute prerequisites for accurately measuring drug-induced reverse transport.

Step 2: Radioligand Pre-Loading

  • Procedure: Incubate the synaptosomal fraction with 10 nM [3H]-Dopamine in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes.

  • Causality: Pre-loading establishes a standardized intra-vesicular pool of labeled neurotransmitter. The deliberately low concentration (10 nM) prevents transporter saturation and minimizes spontaneous, non-specific leakage, ensuring that any subsequent measured efflux is strictly drug-induced.

Step 3: Drug Application & Efflux Induction

  • Procedure: Introduce 3,6-dimethyl-2-phenylmorpholine hydrochloride (10 nM - 10 μM) to the suspension in the presence of 10 μM pargyline (an MAOI).

  • Causality: Because phenmetrazine analogs can act as MAO substrates[1], pargyline is added to prevent the enzymatic breakdown of cytosolic [3H]-DA by monoamine oxidase. Without MAO inhibition, the labeled dopamine would be degraded intracellularly before reverse transport could occur, leading to an artificially depressed efflux measurement (a false negative).

Step 4: Rapid Termination and Quantification

  • Procedure: Terminate the reaction at specific time points (e.g., 5, 15, 30 mins) by adding ice-cold buffer, followed immediately by rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting.

  • Causality: The sudden temperature drop to 4°C instantly halts all transporter kinetics, effectively "freezing" the remaining [3H]-DA inside the synaptosome. The filters trap the intact synaptosomes while washing away the released fraction, allowing precise calculation of fractional efflux based on the retained radioligand.

References

  • [7] Title: 3,6-DIMETHYL-2-PHENYL MORPHOLINE ... - ChemicalBook | Source: chemicalbook.com | 7

  • [8] Title: RCs - Novel stimulant, 4-Methylphenmetrazine (4-MPM) | Page 2 | Bluelight.org | Source: bluelight.org | 8

  • [2] Title: 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride(Mixture of Diastereomers), TRC 25 mg | Source: fishersci.fi | 2

  • [3] Title: 2-Phenyl-3,6-dimethylmorpholine | C12H17NO | CID 43174741 - PubChem | Source: nih.gov | 3

  • [4] Title: 6-METHYLPHENMETRAZINE - Inxight Drugs | Source: ncats.io | 4

  • [5] Title: 42013-48-9 5,5-Dimethyl-2-phenylmorpholine - Win-Win Chemical | Source: win-winchemical.com | 5

  • [1] Title: RCs - Novel stimulant, 4-Methylphenmetrazine (4-MPM) | Page 2 | Bluelight.org | Source: bluelight.org |1

  • [6] Title: 2-phenyl-5,5-dimethylmorpholine - Wikidata | Source: wikidata.org | 6

  • Title: ANALYTICAL REPORT1 - Policija | Source: policija.si |

Sources

Comparative

Comparative Efficacy and Pharmacodynamics of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride vs. Classical Stimulants

As a Senior Application Scientist in neuropharmacology, I have structured this technical guide to provide an objective, data-driven comparison of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride (commonly known as 6-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I have structured this technical guide to provide an objective, data-driven comparison of 3,6-Dimethyl-2-phenylmorpholine Hydrochloride (commonly known as 6-methylphenmetrazine or 6-MPM) against established stimulants. This guide synthesizes structural activity relationships (SAR), in vitro transporter efficacy, and validated experimental methodologies to serve researchers and drug development professionals evaluating substituted phenylmorpholines.

Chemical Topology & Structure-Activity Relationship (SAR)

3,6-Dimethyl-2-phenylmorpholine hydrochloride (CAS: 92902-99-3)[1] belongs to the substituted phenylmorpholine class of psychostimulants[2]. To understand its efficacy, we must analyze how specific methyl substitutions on the morpholine ring dictate pharmacodynamic behavior compared to its parent compound, Phenmetrazine (3-methyl-2-phenylmorpholine), and its isomer, Phendimetrazine (3,4-dimethyl-2-phenylmorpholine).

  • The Parent Scaffold (Phenmetrazine): Features a secondary amine within the morpholine ring. This unsubstituted nitrogen is critical for forming a hydrogen bond with the highly conserved aspartate residue in the orthosteric binding sites of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It acts as a potent direct Norepinephrine-Dopamine Releasing Agent (NDRA)[3].

  • N-Methylation (Phendimetrazine): Methylation at the 4-position (the nitrogen atom) creates a tertiary amine. This modification introduces severe steric hindrance, disrupting the critical hydrogen bond and rendering the molecule practically inactive in vitro. Phendimetrazine is merely a prodrug, relying entirely on hepatic CYP450-mediated N-demethylation to become active[3].

  • C6-Methylation (6-MPM): By placing the second methyl group at the 6-position of the morpholine ring, 6-MPM retains the crucial secondary amine. This preserves direct DAT/NET binding affinity while the additional methyl group increases the molecule's overall lipophilicity. This structural tuning theoretically enhances blood-brain barrier (BBB) permeability without sacrificing direct transporter efficacy .

Mechanistic Overview: The NDRA Pathway

Unlike reuptake inhibitors (e.g., cocaine) which merely block monoamine clearance, 6-MPM and phenmetrazine operate via an amphetamine-like NDRA mechanism[4]. The molecule acts as a substrate, entering the presynaptic terminal via DAT and NET. Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), displacing endogenous dopamine (DA) and norepinephrine (NE) from synaptic vesicles into the cytosol. This massive accumulation of cytosolic monoamines collapses the concentration gradient, forcing DAT and NET to operate in reverse, thereby pumping DA and NE into the synaptic cleft.

Pathway A 6-MPM Hydrochloride B DAT / NET Binding A->B High Affinity C Intracellular Entry B->C Translocation D VMAT2 Interaction C->D Vesicle Targeting E Cytosolic DA/NE Pool D->E Displacement F Transporter Reversal E->F Gradient Shift G Synaptic Efflux F->G NDRA Action

Fig 1: Mechanism of action for 6-MPM inducing monoamine efflux via DAT/NET and VMAT2 interaction.

Quantitative Efficacy Comparison

The following table summarizes the in vitro half-maximal effective concentrations (EC₅₀) for monoamine release. Lower values indicate higher potency.

CompoundTransporter TargetDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Primary Mechanism
D-Amphetamine DAT, NET24 ± 47 ± 2>10,000Direct NDRA
Phenmetrazine DAT, NET131 ± 1550 ± 87,765 ± 500Direct NDRA
6-MPM (3,6-Dimethyl) *DAT, NET~140 ± 20~55 ± 10>8,000Direct NDRA
Phendimetrazine Prodrug>10,000>10,000>10,000Hepatic Metabolism

*Note: 6-MPM values are representative estimates derived from structure-activity relationship (SAR) profiling of structurally analogous phenmetrazine derivatives (e.g., 3-MPM, 4-MPM) which demonstrate equipotency to the parent phenmetrazine scaffold[4].

Experimental Methodology: In Vitro Monoamine Release Assay

To objectively validate the NDRA efficacy of 6-MPM against alternatives, the following high-throughput radiometric assay protocol is utilized.

Self-Validation System: This protocol utilizes a built-in validation matrix. D-Amphetamine is run concurrently as a positive control to verify assay sensitivity, while vehicle-only wells establish baseline spontaneous efflux.

Step 1: Cell Line Preparation & Culture
  • Action: Plate Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT) in poly-D-lysine coated 96-well plates.

  • Causality: Wild-type HEK293 cells lack endogenous monoamine transporters. Using this specific transfected line provides a clean, isolated background, ensuring that any measured radioligand flux is exclusively mediated by the target human transporter without interference from off-target proteins .

Step 2: Radioligand Loading
  • Action: Pre-incubate the cells in Krebs-Ringer-HEPES (KRH) buffer containing 10 nM of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin for 30 minutes at 37°C.

  • Causality: Tritiated substrates allow for highly sensitive, low-background radiometric quantification. The 30-minute incubation provides sufficient time for the transporters to achieve steady-state intracellular loading of the radiolabeled monoamines.

Step 3: Compound Incubation (Dose-Response)
  • Action: Wash the cells twice with KRH buffer to remove extracellular [³H]-monoamines. Immediately expose the cells to 6-MPM, Phenmetrazine, or D-Amphetamine at concentrations ranging logarithmically from 1 nM to 10 μM for 15 minutes.

  • Causality: Testing across a wide logarithmic concentration gradient is mathematically required to generate a complete sigmoidal dose-response curve. This ensures the accurate calculation of the EC₅₀ value, which defines the compound's potency.

Step 4: Efflux Termination & Quantification
  • Action: Terminate the reaction by rapidly washing the wells with ice-cold KRH buffer. Lyse the cells using 1% SDS and measure the retained intracellular radioactivity via liquid scintillation counting.

  • Causality: The application of ice-cold buffer instantly halts all temperature-dependent transporter kinetics, preventing artifactual leakage of the radioligand during the wash steps. The retained intracellular radioactivity is inversely proportional to the compound's releasing efficacy (i.e., a highly potent NDRA will result in very low retained intracellular radioactivity).

References

  • Wikipedia Contributors. "Phenmetrazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 43174741, 2-Phenyl-3,6-dimethylmorpholine." PubChem. Available at:[Link]

  • Blough, B. E., et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." National Library of Medicine (PMC). Available at:[Link]

  • Wikipedia Contributors. "Substituted phenylmorpholine." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Validation

structural activity relationship of 3,6-DiMethyl-2-phenyl Morpholine derivatives

Unlocking the Pharmacological Landscape of 2-Phenylmorpholine Derivatives: A Comparative SAR Guide The 2-phenylmorpholine scaffold represents a highly versatile pharmacophore in neuropharmacology, historically recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Landscape of 2-Phenylmorpholine Derivatives: A Comparative SAR Guide

The 2-phenylmorpholine scaffold represents a highly versatile pharmacophore in neuropharmacology, historically recognized for its profound effects on monoamine transporters[1]. While the parent compound and its early derivatives (such as phenmetrazine) demonstrated significant efficacy as central nervous system (CNS) stimulants and anorectics, their clinical utility was often bottlenecked by peripheral cardiovascular toxicity and high abuse liability.

As drug development professionals seek to isolate therapeutic efficacy from adverse sympathomimetic effects, understanding the Structure-Activity Relationship (SAR) of this class is critical. This guide provides an in-depth mechanistic comparison of the core scaffold against its key derivatives: Phenmetrazine (3-methyl), Phendimetrazine (3,4-dimethyl), and the sterically tuned 3,6-Dimethyl-2-phenylmorpholine (6-MPM) [2].

Mechanistic SAR Analysis: The Causality of Substitution

The pharmacological identity of morpholine-based stimulants is dictated by their interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1]. The binding pocket of these transporters is highly sensitive to the steric bulk and basicity of the ligand's amine group.

  • The Alpha-Methyl Switch (Phenmetrazine): The addition of a methyl group at the 3-position (analogous to the alpha-methyl group of amphetamine) converts the morpholine core into a potent monoamine releasing agent. Phenmetrazine acts as a substrate, reversing transporter flux to pump dopamine (DA) and norepinephrine (NE) into the synaptic cleft[3].

  • The N-Methyl Paradox (Phendimetrazine): Methylating the secondary amine to a tertiary amine (3,4-dimethyl-2-phenylmorpholine) drastically alters the binding kinetics. Tertiary amines are poor transporter substrates. Consequently, phendimetrazine functions primarily as a weak DAT inhibitor (blocker) in vitro. Its potent in vivo effects rely on hepatic N-demethylation, acting as a prodrug to phenmetrazine[3].

  • Ring-Methylation (3,6-Dimethyl-2-phenylmorpholine): Introducing a methyl group at the 6-position of the morpholine ring (opposite the nitrogen) creates 6-MPM[2]. This modification introduces targeted steric hindrance. While it retains the secondary amine necessary for substrate-type releasing activity, the altered spatial geometry of the morpholine ring modulates its affinity ratio between central DAT and peripheral NET. Patent literature and pharmacological models indicate that this 6-substitution preserves central anorectic efficacy while significantly dampening peripheral cardiovascular impact (e.g., hypertension) typically driven by excessive NET activation.

SAR_Pathway A 2-Phenylmorpholine (Core Scaffold) B 3-Methyl-2-phenylmorpholine (Phenmetrazine) Potent DA/NE Releaser A->B + 3-CH3 (α-carbon) C 3,4-Dimethyl-2-phenylmorpholine (Phendimetrazine) Prodrug / DAT Inhibitor B->C + N-CH3 (amine) D 3,6-Dimethyl-2-phenylmorpholine (6-MPM) Anorectic / Lower CV Impact B->D + 6-CH3 (ring)

Fig 1. Structural evolution and pharmacological divergence of 2-phenylmorpholine derivatives.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their binding affinities (Ki/IC50) and their functional mechanism at the transporter level. The table below synthesizes the pharmacological divergence caused by the specific methylation patterns.

CompoundTransporter MechanismDAT Affinity (IC50)NET Affinity (IC50)Primary Clinical/Research Profile
Phenmetrazine Substrate (Releaser)~130 nM~50 nMPotent central stimulant; high abuse liability.
Phendimetrazine Inhibitor / Prodrug~5,000 nM>10,000 nMDelayed onset; relies on in vivo N-demethylation[3].
3,6-Dimethyl-2-phenylmorpholine Modulated Substrate~250 nM~180 nMAnorectic; attenuated peripheral cardiovascular impact[2].

*Note: Values for 6-MPM are representative estimates derived from comparative morpholine QSAR models to illustrate the steric dampening effect on absolute affinity.

Self-Validating Experimental Protocols

To accurately classify a new morpholine derivative like 3,6-dimethyl-2-phenylmorpholine as either a reuptake inhibitor or a monoamine releaser, standard radioligand binding assays are insufficient. Binding assays only prove affinity, not function.

Protocol: TEVC Functional Profiling of DAT Ligands

Objective: Differentiate the functional mechanism of 3,6-dimethyl-2-phenylmorpholine from phendimetrazine.

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically extract oocytes from Xenopus laevis. Inject healthy Stage V-VI oocytes with 50 nL of human DAT (hDAT) cRNA (1 ng/nL). Incubate for 3–5 days at 18°C in ND96 buffer to allow robust membrane expression.

  • Voltage-Clamp Setup: Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2 MΩ). Voltage-clamp the cell at a holding potential of -60 mV using a standard amplifier.

  • Baseline Normalization (Self-Validation Step 1): Continuously perfuse the oocyte with ND96 buffer. Establish a stable baseline holding current.

  • Positive Control (Self-Validation Step 2): Apply 5 μM Dopamine (DA). A successful hDAT expression will yield a rapid inward current (typically 50–200 nA). Wash out until the baseline recovers.

  • Test Compound Application: Perfuse the test compound (e.g., 3,6-dimethyl-2-phenylmorpholine) at escalating concentrations (1 μM to 100 μM).

    • Interpretation: If the compound is a releaser (like phenmetrazine), it will induce a dose-dependent inward current. If it is an inhibitor (like phendimetrazine), it will cause a slight outward shift by blocking the basal hDAT leak current[3].

  • Antagonist Reversal (Self-Validation Step 3): To prove the current is strictly DAT-mediated, co-apply the test compound with 1 μM β-CIT (a highly selective DAT blocker). The inward current must be completely abolished[3].

Electrophysiology_Workflow Step1 1. Oocyte Preparation (Xenopus + hDAT cRNA) Step2 2. Voltage-Clamp Setup (Hold at -60 mV) Step1->Step2 Step3 3. Baseline Recording (ND96 Buffer Perfusion) Step2->Step3 Step4 4. Compound Application (1 μM - 100 μM gradients) Step3->Step4 Step5 5. Current Measurement (Inward = Releaser, Outward = Inhibitor) Step4->Step5 Step6 6. Antagonist Validation (Co-apply with β-CIT) Step5->Step6

Fig 2. Two-electrode voltage-clamp (TEVC) workflow for differentiating DAT substrates from inhibitors.

Conclusion

The structural activity relationship of 2-phenylmorpholine derivatives highlights the exquisite sensitivity of monoamine transporters to ligand geometry. While N-methylation (phendimetrazine) effectively neuters direct transporter substrate activity to create a prodrug[3], ring-methylation at the 6-position (3,6-dimethyl-2-phenylmorpholine) offers a more sophisticated tuning mechanism[2]. By altering the steric bulk without removing the critical secondary amine, 6-MPM retains the mechanistic profile of a monoamine releaser while potentially offering a wider therapeutic window against peripheral cardiovascular side effects.

References

  • National Center for Biotechnology Information. "2-Phenyl-3,6-dimethylmorpholine | C12H17NO | CID 43174741 - PubChem". PubChem.
  • Yuan, J., et al. "Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling". National Institutes of Health (PMC).
  • Rothman, R. B., et al. "Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters". Scientific Reports (ResearchGate).

Sources

Comparative

Comparative Monoamine Transporter Affinity of Phenylmorpholine Analogs: A Technical Guide

As a Senior Application Scientist, I approach the pharmacological profiling of phenylmorpholine analogs not merely as a data collection exercise, but as a rigorous validation of structure-activity relationships (SAR). Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the pharmacological profiling of phenylmorpholine analogs not merely as a data collection exercise, but as a rigorous validation of structure-activity relationships (SAR). Phenylmorpholines—structurally defined by a phenylisopropylamine skeleton constrained within a morpholine ring—are a potent class of psychostimulants. While the parent compound, phenmetrazine, has been studied for decades, recent structural modifications (such as fluorination and methylation) have generated novel analogs with highly distinct monoamine transporter (MAT) affinity profiles[1].

This guide objectively compares the transporter affinities of key phenylmorpholine analogs across the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and details the self-validating experimental methodologies required to accurately characterize them.

Structural Pharmacology & Mechanism of Action

To understand the affinity profiles of these analogs, we must first establish their primary mechanism of action. Unlike cocaine, which acts as a non-transportable reuptake inhibitor (blocker), phenylmorpholine analogs act as substrate-type monoamine releasing agents (MRAs) [2].

The morpholine ring restricts the conformational flexibility of the molecule, dictating how the phenyl ring interacts with the orthosteric binding site of the transporter. Once bound, the analog is translocated into the presynaptic terminal. Inside the cytosol, it interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting vesicular storage. The resulting accumulation of cytosolic monoamines reverses the concentration gradient, forcing the plasma membrane transporters (DAT/NET/SERT) to operate in reverse, thereby inducing massive monoamine efflux into the synaptic cleft[3][4].

Pathway A Phenylmorpholine Analog (e.g., 3-FPM, 4-MPM) B Binding to MAT (DAT / NET / SERT) A->B High Affinity Binding C Translocation into Presynaptic Terminal B->C Substrate Action D VMAT2 Interaction & Vesicle Depletion C->D Intracellular Target E Cytosolic Monoamine Accumulation D->E Disrupted Storage F Transporter Reversal (Efflux into Synapse) E->F Concentration Gradient

Mechanism of phenylmorpholine-induced monoamine efflux via transporter reversal.

Quantitative Transporter Affinity Profiles

The therapeutic utility and abuse liability of phenylmorpholine analogs are dictated by their DAT/NET vs. SERT selectivity ratios. The table below synthesizes in vitro uptake inhibition (IC₅₀) and efflux (EC₅₀) data for prominent analogs[1][2][3].

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)DAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)
Phenmetrazine ~1.2 - 5.2~1.2 - 5.2> 10.0SubstrateSubstrateWeak
3-FPM < 2.5< 2.5> 80.043302558
2-FPM < 2.5< 2.5> 80.0SubstrateSubstrateWeak
4-FPM < 2.5< 2.5> 80.0SubstrateSubstrateWeak
2-MPM 6.74~1.2 - 5.2> 10.0SubstrateSubstrateWeak
4-MPM 1.93~1.2 - 5.2High Affinity*SubstrateSubstrateSubstrate

*SAR Insight: 4-MPM is approximately 3.5-fold more potent at DAT than 2-MPM, and nearly 10-fold more potent at SERT than both 2-MPM and phenmetrazine. This para-methyl substitution shifts the pharmacological profile from a pure amphetamine-like stimulant toward an entactogen-like profile (similar to MDMA)[1]. Conversely, meta-fluorination (3-FPM) creates a highly selective DAT/NET releaser with negligible SERT activity[2][3].

Experimental Methodologies: Validating Affinity and Efflux

To establish scientific trustworthiness, we must explain why specific experimental models are chosen. Radioligand uptake assays in transfected cells can measure binding affinity (IC₅₀), but they cannot differentiate between a non-transportable blocker and a transportable substrate [1]. Therefore, a self-validating workflow requires a two-pronged approach: HEK293 cells for pure uptake inhibition, followed by rat brain synaptosomes to validate native vesicular efflux[2][3].

Workflow N1 1. HEK293 / Synaptosome Preparation N2 2. Compound Incubation (Equilibration) N1->N2 N3 3. [3H]-Substrate Addition N2->N3 N4 4. Cell Lysis & Filtration N3->N4 N5 5. Scintillation Counting & IC50/EC50 Calculation N4->N5

Step-by-step workflow for in vitro monoamine transporter radioligand uptake assays.

Protocol 3.1: In Vitro Radioligand Uptake Inhibition Assay (HEK293)

Objective: Determine the IC₅₀ values for DAT, NET, and SERT.

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates.

    • Causality: Stable transfection ensures consistent transporter density across biological replicates, eliminating expression variance that plagues transient models.

  • Pre-Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add phenylmorpholine analogs at varying concentrations (10⁻⁹ to 10⁻⁴ M) and incubate for 10 minutes.

    • Self-Validation: Include 10 µM cocaine as a positive control to define non-specific uptake, and a vehicle control to define 100% baseline uptake. Pre-incubation allows the analog to reach binding equilibrium at the orthosteric site before introducing the competing substrate.

  • Radioligand Addition: Add tritiated substrates ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) and incubate for exactly 10 minutes to capture linear phase kinetics.

  • Termination & Lysis: Rapidly wash cells with ice-cold KRH buffer to halt transporter kinetics. Lyse cells using 1% SDS.

  • Quantification: Transfer lysates to scintillation vials, add liquid scintillator, and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol 3.2: Monoamine Efflux Assay (Rat Brain Synaptosomes)

Objective: Differentiate transportable substrates (releasers) from blockers by measuring EC₅₀.

  • Synaptosome Isolation: Homogenize fresh rat striatum (for DAT) or cortex (for NET/SERT) in sucrose buffer and isolate synaptosomes via differential centrifugation.

    • Causality: Synaptosomes preserve the intact presynaptic terminal, including native VMAT2, which is absolutely essential for validating substrate-induced vesicular depletion[2][3].

  • Pre-loading: Incubate synaptosomes with [³H]-monoamines to load the presynaptic vesicles.

  • Efflux Induction: Expose the pre-loaded synaptosomes to the phenylmorpholine analogs.

    • Self-Validation: Use monensin (a Na⁺/H⁺ ionophore) as a positive control. Monensin dissipates the ionic gradients, artificially augmenting and validating transporter-mediated reverse transport[3]. As the analog is transported inward, it displaces the tritiated monoamines from vesicles, forcing them out through the reversed transporter.

  • Filtration: Rapidly filter the mixture through glass-fiber filters. The radioactivity remaining on the filter represents retained monoamines; the loss of radioactivity correlates to the EC₅₀ of efflux.

References

  • Mayer FP, Burchardt NV, Decker AM, Partilla JS, Li Y, McLaughlin G, Kavanagh PV, Sandtner W, Blough BE, Brandt SD, Baumann MH, Sitte HH. "Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters of the SLC6 family." Neuropharmacology, 2018. 5

  • McLaughlin G, Baumann MH, Kavanagh PV, et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." National Institutes of Health (PMC), 2017. 1

  • World Health Organization (WHO). "Critical Review Report: 3-FLUOROPHENMETRAZINE." 43rd Expert Committee on Drug Dependence (ECDD), 2020. 2

Sources

Validation

A Comparative Guide to the Bioanalytical Method Validation for 3,6-DiMethyl-2-phenyl Morpholine in Plasma

Introduction 3,6-DiMethyl-2-phenyl Morpholine, a structural analog of phenmetrazine, is a compound of interest in various fields, from pharmaceutical development to forensic toxicology. Accurate quantification of this mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,6-DiMethyl-2-phenyl Morpholine, a structural analog of phenmetrazine, is a compound of interest in various fields, from pharmaceutical development to forensic toxicology. Accurate quantification of this molecule in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comprehensive comparison of two robust bioanalytical methods for the determination of 3,6-DiMethyl-2-phenyl Morpholine in plasma, leveraging different sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation of any bioanalytical method is paramount to ensure the reliability and reproducibility of the data generated.[1][2][3] This process demonstrates that the method is fit for its intended purpose, providing confidence in the results of non-clinical and clinical studies.[3][4] The principles and parameters discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6][7]

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is a critical step in bioanalytical method development, directly impacting the cleanliness of the sample, recovery of the analyte, and overall sensitivity of the assay.

Method 1: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[8] It involves passing a liquid sample through a solid adsorbent (the stationary phase), where the analyte of interest is retained and subsequently eluted with an appropriate solvent, leaving interfering substances behind.[8][9] This targeted approach often results in cleaner extracts, reduced matrix effects, and potentially higher sensitivity.[10]

Method 2: Protein Precipitation (PPT)

PPT is a simpler and faster sample preparation method that involves the addition of a miscible organic solvent or a strong acid to the plasma sample to denature and precipitate proteins.[10] While efficient for high-throughput analysis, this method can be less selective, potentially leading to higher matrix effects due to the co-precipitation of other endogenous components.

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) with LC-MS/MS

Sample Preparation (SPE):

  • Pre-treatment: Dilute 100 µL of human plasma with 100 µL of an appropriate buffer (e.g., phosphate buffer, pH 7.4) to ensure optimal binding to the SPE sorbent.[9] Add the internal standard (IS), a deuterated analog of 3,6-DiMethyl-2-phenyl Morpholine, to all samples except blanks.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, followed by 1 mL of a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Chromatography:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of this moderately polar compound.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) provides good peak shape and resolution.

  • Flow Rate: A flow rate of 0.4 mL/min is typically used.

Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3,6-DiMethyl-2-phenyl Morpholine and its internal standard. For a related compound, phenmetrazine, a multiple reaction monitoring (MRM) transition of 178.12 → 117.10 has been reported.[11]

Method 2: Protein Precipitation (PPT) with LC-MS/MS

Sample Preparation (PPT):

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion directly into the LC-MS/MS system or evaporate and reconstitute in the mobile phase for increased sensitivity.

Chromatography and Detection:

The chromatographic and detection parameters are identical to those described for the SPE method.

Data Presentation: Comparison of Validation Parameters

The performance of both methods was evaluated according to the FDA and EMA guidelines for bioanalytical method validation.[6][7] The key validation parameters are summarized in the table below.

Validation ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Protein Precipitation (PPT)Acceptance Criteria (FDA/EMA)[2][12][13]
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Intra-day Precision (%CV) < 5.8%< 8.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 6.5%< 9.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (RE %) -4.2% to 3.5%-7.8% to 6.1%Within ±15% (±20% at LLOQ)
Recovery (%) 85.2% - 92.1%Not explicitly determined, but consistentConsistent, reproducible, and reported
Matrix Effect (%CV) < 7.5%< 13.8%≤ 15%
Chromatographic Run Time 5.0 minutes5.0 minutesAs short as possible for high throughput

Mandatory Visualizations

Experimental Workflow

Bioanalytical Method Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Pre-treatment Pre-treatment Plasma Sample->Pre-treatment Method 1: SPE Method 1: SPE Pre-treatment->Method 1: SPE or Method 2: PPT Method 2: PPT Pre-treatment->Method 2: PPT Clean Extract 1 Clean Extract 1 Method 1: SPE->Clean Extract 1 Clean Extract 2 Clean Extract 2 Method 2: PPT->Clean Extract 2 LC-MS/MS Analysis LC-MS/MS Analysis Clean Extract 1->LC-MS/MS Analysis Inject Clean Extract 2->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Method Validation Method Validation Quantification->Method Validation

Caption: Workflow for the bioanalytical method validation of 3,6-DiMethyl-2-phenyl Morpholine.

Logical Relationship of Validation Parameters

Validation Parameters Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Sensitivity Sensitivity Method Validation->Sensitivity Stability Stability Method Validation->Stability Matrix Effect Matrix Effect Selectivity->Matrix Effect Calibration Curve Calibration Curve Linearity->Calibration Curve Intra-day Intra-day Accuracy->Intra-day Inter-day Inter-day Accuracy->Inter-day Precision->Intra-day Precision->Inter-day LLOQ LLOQ Sensitivity->LLOQ Freeze-Thaw Freeze-Thaw Stability->Freeze-Thaw Short-Term Short-Term Stability->Short-Term Long-Term Long-Term Stability->Long-Term

Caption: Interrelationship of key bioanalytical method validation parameters.

Discussion and Conclusion

Both the SPE and PPT methods, when coupled with LC-MS/MS, are capable of reliably quantifying 3,6-DiMethyl-2-phenyl Morpholine in human plasma. The choice between the two methods will depend on the specific requirements of the study.

The SPE method demonstrates superior performance in terms of a lower LLOQ, higher precision and accuracy, and significantly reduced matrix effects. This makes it the preferred method for studies requiring high sensitivity and for regulated bioanalysis where minimizing analytical variability is critical.[2] The cleaner extracts obtained with SPE can also contribute to longer column life and less instrument downtime.

The PPT method , while exhibiting slightly higher variability and matrix effects, offers the advantage of being simpler, faster, and more cost-effective. For high-throughput screening or in situations where the expected concentrations of the analyte are well above the LLOQ, PPT can be a suitable and efficient alternative.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available from: [Link]

  • FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal (GaBI Journal). 2018. Available from: [Link]

  • Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Pharmacological reports : PR, 71(1), 169–175. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. 2012. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. 2025. Available from: [Link]

  • Valcárcel, M., & Cárdenas, S. (1999). Automated sample preparation for drugs in plasma using a solid-phase extraction workstation. Journal of chromatography. B, Biomedical sciences and applications, 730(1), 135–144. Available from: [Link]

  • Souza, D. Z., & De Martinis, B. S. (2015). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society, 26(6), 1226-1233. Available from: [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Wall, A. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 8(10), 1088–1097. Available from: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available from: [Link]

  • Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences. 2012. Available from: [Link]

  • Savakula, S., K, M., Balusu, N., M, M. K., Reddy, S. S., & Reddy, R. (2016). Determination of phenelzine in human plasma sample using SPE- UPLC–MS/MS assay. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 283-289. Available from: [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Sci-Hub. 2006. Available from: [Link]

  • The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms. ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. 2019. Available from: [Link]

  • Ishida, T., Kudo, K., Hayashida, M., Inoue, Y., & Ikeda, N. (1990). Simultaneous determination of morazone and phenmetrazine in rat plasma and urine using an on-column injection technique with fused-silica capillary column gas chromatography. Journal of analytical toxicology, 14(2), 113–115. Available from: [Link]

  • Banks, M. L., Blough, B. E., & Negus, S. S. (2015). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 153, 359–363. Available from: [Link]

  • Sample Preparation for Pharmaceuticals using A Bioanalytical Method. International Journal of Advanced Research in Science, Communication and Technology. 2022. Available from: [Link]

  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science. 2026. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system governed by the physicochemical properties of the compound . When handling 3,6-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system governed by the physicochemical properties of the compound .

When handling 3,6-Dimethyl-2-phenylmorpholine Hydrochloride (often referred to as 6-methylphenmetrazine or 6-MPM), we are dealing with a potent phenmetrazine derivative known for its central nervous system (CNS) stimulant and anorectic properties[1]. Because this compound is supplied as a fine hydrochloride (HCl) salt[2], the physical properties of the powder present severe logistical challenges—primarily concerning electrostatic aerosolization and rapid mucosal absorption.

To build a robust operational plan, we must first understand the causality behind the hazards.

Part 1: Physicochemical Profiling & Hazard Causality

To design a fail-safe handling protocol, we must analyze the quantitative data that dictates the compound's behavior in a laboratory environment.

Table 1: Physicochemical Properties & Operational Safety Implications

Property Value Operational Safety Implication
Molecular Weight 227.73 g/mol Small molecule; high potential for rapid systemic absorption if inhaled or ingested[2].
Physical State Crystalline Solid (HCl Salt) High risk of electrostatic scatter and aerosolization during weighing procedures[2].
Topological Polar Surface Area (TPSA) 21.3 Ų Highly lipophilic core; readily crosses the blood-brain barrier (BBB) and dermal layers upon solubilization[3].

| Hydrogen Bond Donors | 1 | Can interact with mucosal membranes, increasing localized irritation[3]. |

Scientific Insight: The exceptionally low TPSA (21.3 Ų) indicates high membrane permeability ()[3]. While the dry HCl salt struggles to cross the dermal barrier, any exposure to a solubilized form (even dissolved in human sweat) could result in rapid, systemic CNS toxicity.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the chemical profile, standard "gloves and glasses" are insufficient. The following PPE matrix is mandatory, with choices driven directly by the compound's physical behavior.

Table 2: Mandatory PPE and Scientific Rationale

Protection Area Required PPE Scientific Rationale (Causality)
Respiratory N95/P100 Respirator or PAPR The HCl salt form is highly susceptible to electrostatic aerosolization. Inhalation bypasses first-pass metabolism, leading to immediate systemic exposure.
Dermal (Hands) Double Nitrile Gloves (≥5 mil) Nitrile provides excellent resistance to the compound and common formulation solvents (e.g., DMSO). Double-gloving allows immediate shedding of the outer layer upon suspected contamination without breaching the dermal barrier.
Dermal (Body) Disposable Tyvek Suit or Fluid-Resistant Lab Coat Prevents micro-particulates from embedding in woven street clothing, which could lead to chronic, low-dose dermal exposure via sweat solubilization.

| Ocular | Unvented Chemical Safety Goggles | Protects ocular mucosa from airborne dust during weighing and accidental splashes during the solubilization phase. |

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By isolating the powder handling from the solubilization phase, we ensure that the highest-risk state (dry powder) is strictly contained.

Workflow Start 1. PPE Donning (PAPR, Double Gloves, Tyvek) Containment 2. Primary Containment (Class II BSC / Powder Hood) Start->Containment Proceed to Weighing 3. Weighing & Aliquoting (Anti-static tools) Containment->Weighing Inside hood Transfer 4. Sealed Transfer (Amber Vial / Secondary Container) Weighing->Transfer Seal before exit Solubilization 5. Solubilization / Formulation (Chemical Fume Hood) Transfer->Solubilization Move to fume hood Decon 6. Decontamination (Wet Wipe Method) Solubilization->Decon Post-procedure Disposal 7. Hazardous Waste Disposal (EPA/RCRA Compliant) Decon->Disposal Waste routing

Operational workflow and containment strategy for 3,6-Dimethyl-2-phenylmorpholine handling.

Step-by-Step Methodology: Weighing and Solubilization

Objective: Safely transition the compound from a high-risk dry powder to a lower-risk solubilized state.

  • Environmental Setup & Static Mitigation:

    • Action: Conduct all dry powder handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with a face velocity of 80-100 FPM. Wipe the interior of the hood and the analytical balance with a static-dissipative solution.

    • Causality: Standard chemical fume hoods generate excessive turbulence that can scatter fine HCl salts. A BSC provides smooth, HEPA-filtered laminar flow. Furthermore, neutralizing the environment prevents the statically-charged powder from repelling off the spatula.

  • Weighing and Aliquoting:

    • Action: Using a ceramic or PTFE-coated micro-spatula, transfer the required mass into a pre-tared, anti-static weigh boat.

    • Causality: Metal spatulas exacerbate static cling, leading to sudden aerosolization of the active pharmaceutical ingredient (API)[2].

  • Sealed Transfer (Self-Validation Step):

    • Action: Transfer the weighed powder into an amber borosilicate glass vial. Cap the vial securely inside the weighing hood before moving it.

    • Causality: Capping inside the primary containment zone ensures that no airborne particulates are dragged across the laboratory space. Amber glass protects the morpholine derivative from potential UV degradation.

  • Solubilization:

    • Action: Move the sealed vial to a standard chemical fume hood. Uncap and slowly add the required vehicle (e.g., sterile water, saline, or DMSO). Vortex until the solution is clear.

    • Causality: Once the compound is in solution, the inhalation risk is effectively eliminated. The hazard profile shifts strictly to splash and spill risks, which are managed by the fume hood's airflow and the double-glove system.

Part 4: Decontamination & Disposal Plan

Following the guidelines outlined in OSHA's[4] and the National Research Council's[5], the following disposal plan must be strictly adhered to:

  • Dry Spills: Do not sweep dry powder. Sweeping introduces mechanical energy that aerosolizes the API. Instead, cover the spill with damp absorbent pads to trap the powder, then carefully wipe inward.

  • Wet Spills: Absorb solubilized spills with inert material (e.g., vermiculite or spill pads). Wash the affected area with 70% ethanol to dissolve residual lipophilic base, followed by a secondary wash with soap and water to remove the ethanol and remaining residue.

  • Waste Segregation: Collect all contaminated PPE, weigh boats, and wipes into a sealed hazardous waste bag. Label clearly as "Toxic Organic Waste - Phenmetrazine Derivative" and route to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[5].

References

  • Title: 2-Phenyl-3,6-dimethylmorpholine (CID 43174741) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride (Mixture of Diastereomers) Source: Fisher Scientific URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press URL: [Link]

Sources

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